PROTAC CDK9 degrader-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H48Cl2N10O5 |
|---|---|
Molecular Weight |
807.8 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[2-[4-[[4-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]acetyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C39H48Cl2N10O5/c40-29-5-2-6-30(41)35(29)38(55)45-32-22-42-47-36(32)39(56)44-26-11-15-51(16-12-26)34(53)24-48-13-9-25(10-14-48)23-49-17-19-50(20-18-49)28-4-1-3-27(21-28)43-31-7-8-33(52)46-37(31)54/h1-6,21-22,25-26,31,43H,7-20,23-24H2,(H,42,47)(H,44,56)(H,45,55)(H,46,52,54) |
InChI Key |
RKEBQEQMPKZBRC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PROTAC CDK9 Degrader-11: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in oncology. Its inhibition disproportionately affects the expression of short-lived transcripts, many of which encode potent oncoproteins such as MYC. PROTAC CDK9 degrader-11, also known as Compound C3, is a novel, orally active proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of CDK9. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on downstream signaling, and detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of CDK9. It is composed of a ligand that binds to CDK9 (derived from the inhibitor AT-7519), a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
The mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to CDK9 and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex formation facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK9.
-
Proteasomal Degradation: The poly-ubiquitinated CDK9 is then recognized and targeted for degradation by the 26S proteasome.
-
Recycling of the Degrader: Following the degradation of CDK9, this compound is released and can engage in another cycle of degradation.
This catalytic mode of action allows for the degradation of multiple CDK9 molecules by a single molecule of the PROTAC, leading to a potent and sustained downstream effect.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound C3).
Table 1: In Vitro Degradation and Cytotoxicity
| Parameter | Cell Line | Value |
| DC50 (CDK9 Degradation) | NCI-H69 | 1.09 nM[2][3] |
| IC50 (Cytotoxicity) | NCI-H69 | 0.530 - 3.768 nM[2] |
| NCI-H146 | 0.530 - 3.768 nM[2] | |
| NCI-H446 | 0.530 - 3.768 nM[2] | |
| NCI-H524 | 0.530 - 3.768 nM[2] | |
| DMS114 | 0.530 - 3.768 nM[2] |
Table 2: In Vivo Antitumor Efficacy
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |
| NCI-H446 Subcutaneous Xenograft | 12.5 mg/kg, QD | 79.2%[2] |
| 25 mg/kg, QD | 84.8%[2] |
Downstream Effects of CDK9 Degradation
The degradation of CDK9 by this compound leads to a cascade of downstream effects, primarily impacting transcriptional regulation:
-
Reduced Phosphorylation of RNA Polymerase II: The degrader causes a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at both Serine 2 (Ser2) and Serine 5 (Ser5).[2] This is a direct consequence of the removal of CDK9, the kinase responsible for these phosphorylation events, which are crucial for transcriptional elongation.
-
Downregulation of c-Myc: The expression of the proto-oncogene c-Myc, which has a short mRNA half-life and is highly dependent on active transcription, is significantly reduced upon treatment with this compound.[2]
-
Induction of Apoptosis: The degrader has been shown to strongly trigger apoptosis in a dose-dependent manner in small cell lung cancer (SCLC) cell lines.[2]
-
Inhibition of Cell Invasion: this compound attenuates the invasive potential of SCLC cells.[4]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase in SCLC cells.[3][4]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in CDK9 protein levels following treatment with this compound and to determine the concentration required for 50% degradation (DC50).
-
Methodology:
-
Cell Culture and Treatment: Culture SCLC cell lines (e.g., NCI-H69, NCI-H446) in appropriate media. Treat cells with a range of concentrations of this compound for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against CDK9, phospho-RNAPII (Ser2 and Ser5), c-Myc, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software. The DC50 value is determined by plotting the percentage of protein degradation against the logarithm of the degrader concentration.
-
Cell Viability Assay (MTT or CellTiter-Glo)
-
Objective: To determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Seeding: Seed SCLC cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus cell viability.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cell Treatment: Treat SCLC cells with varying concentrations of this compound for a defined time.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: CDK9 signaling pathway and the impact of its degradation.
References
A Technical Guide to dCDK9-202: A Novel and Potent PROTAC Degrader Targeting CDK9 for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various cancers.[1][2] Its inhibition leads to the downregulation of short-lived oncoproteins, such as MYC and Mcl-1, thereby inducing apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of dCDK9-202, a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of CDK9.[4][5] We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the underlying biological and experimental frameworks.
Introduction to CDK9 and the PROTAC Approach
CDK9 is a serine/threonine kinase that, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the positive Transcription Elongation Factor b (P-TEFb).[2][6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcriptional elongation.[6] Dysregulation of CDK9 activity is a hallmark of many cancers, sustaining the high transcriptional output required for tumor cell survival and proliferation.[1][2]
PROTACs are heterobifunctional molecules that offer a novel therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[7][8] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[9][10] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI.[7][8]
dCDK9-202 is a novel PROTAC that utilizes the CDK9 inhibitor SNS-032 as the POI-binding ligand and a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase.[11][12]
Mechanism of Action of dCDK9-202
The mechanism of action of dCDK9-202 involves the formation of a ternary complex between CDK9, dCDK9-202, and the CRBN E3 ligase.[12] This proximity induces the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome.[7][8] This degradation-based approach offers potential advantages over traditional inhibition, including a more profound and sustained target suppression.[13]
Caption: Mechanism of dCDK9-202 action.
CDK9 Signaling Pathway
CDK9 plays a pivotal role in regulating gene transcription. Its inhibition or degradation disrupts the expression of key anti-apoptotic proteins and oncogenes, ultimately leading to cancer cell death.
Caption: Simplified CDK9 signaling pathway in cancer.
Quantitative Data for dCDK9-202
The following tables summarize the key quantitative data for the novel CDK9 PROTAC, dCDK9-202, demonstrating its high potency and efficacy.
Table 1: In Vitro Degradation Efficacy of dCDK9-202 in TC-71 Cells [5]
| Parameter | Value |
| DC50 | 3.5 nM |
| Dmax | > 99% |
Table 2: In Vitro Anti-proliferative Activity of dCDK9-202 [4][5]
| Cell Line | Cancer Type | IC50 (nM) |
| TC-71 | Ewing Sarcoma | 8.5 |
| MOLT4 | Acute Lymphoblastic Leukemia | 50 |
Experimental Protocols
Detailed methodologies for the characterization of dCDK9-202 are provided below.
Western Blotting for CDK9 Degradation
This protocol is designed to assess the extent of CDK9 protein degradation following treatment with dCDK9-202.
Materials:
-
TC-71 cells
-
dCDK9-202
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-CDK9 (e.g., Cell Signaling Technology, #2316), Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
ECL Western Blotting Substrate
-
Nitrocellulose or PVDF membranes
Procedure:
-
Cell Treatment: Seed TC-71 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of dCDK9-202 (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against CDK9 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control (β-actin).
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of CDK9 degradation relative to the loading control and normalized to the vehicle-treated sample.
Cell Viability Assay
This assay measures the effect of dCDK9-202-induced CDK9 degradation on cancer cell proliferation.
Materials:
-
TC-71 cells
-
dCDK9-202
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed TC-71 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of dCDK9-202 (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a DMSO-treated control.
-
Assay Measurement:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the IC50 value by plotting the cell viability against the log concentration of dCDK9-202 and fitting the data to a four-parameter logistic curve.
Experimental Workflow
The following diagram illustrates the typical workflow for the discovery and characterization of a novel PROTAC like dCDK9-202.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
The Discovery and Development of PROTAC CDK9 Degrader-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-11, also known as Compound C3, is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcription elongation and a validated therapeutic target in various malignancies, including small-cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies for the scientific community.
Core Concepts: PROTAC Technology and CDK9 Function
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of three key components: a ligand that binds to the target protein (in this case, CDK9), a ligand that recruits an E3 ubiquitin ligase (here, Cereblon), and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
CDK9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcription elongation. Dysregulation of CDK9 activity is a hallmark of many cancers, leading to the overexpression of anti-apoptotic proteins and oncogenes.
Discovery and Synthesis of this compound (C3)
This compound (C3) was developed through the strategic modification of the known CDK9 inhibitor, AT-7519. The discovery process involved the synthesis and evaluation of a series of PROTACs with varying linkers and E3 ligase ligands to optimize for potency, selectivity, and pharmacokinetic properties. The final compound, C3, demonstrated superior performance in preclinical studies.
While the detailed, step-by-step synthesis is proprietary, the general synthetic strategy involves the coupling of a derivative of the CDK9 inhibitor AT-7519 to a Cereblon (CRBN) E3 ligase ligand via a flexible linker.
Quantitative Biological Data
The biological activity of this compound has been characterized across various in vitro and in vivo models.
| Parameter | Cell Line | Value |
| DC50 | NCI-H69 (SCLC) | 1.09 nM |
| IC50 | NCI-H69 (SCLC) | 0.530 nM |
| NCI-H146 (SCLC) | 1.251 nM | |
| NCI-H446 (SCLC) | 2.873 nM | |
| NCI-H524 (SCLC) | 3.768 nM | |
| DMS114 (SCLC) | 1.892 nM | |
| Tumor Growth Inhibition (TGI) | NCI-H446 Xenograft | 79.2% (at 12.5 mg/kg, qd) |
| NCI-H446 Xenograft | 84.8% (at 25 mg/kg, qd) |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inducing the selective degradation of CDK9. This leads to the downregulation of CDK9-dependent downstream targets, including critical anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc. The reduction in these key survival proteins triggers apoptosis and inhibits cell proliferation in cancer cells.
Caption: Mechanism of Action of this compound.
Experimental Protocols and Workflows
The preclinical evaluation of this compound involved a series of key experiments to determine its efficacy and mechanism of action.
In Vitro Degradation and Cytotoxicity Assays
Caption: Preclinical Evaluation Workflow for this compound.
1. Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed SCLC cells (e.g., NCI-H69, NCI-H146, NCI-H446, NCI-H524, DMS114) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Western Blotting (DC50 Determination)
-
Cell Treatment: Treat SCLC cells with varying concentrations of this compound for a defined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against CDK9 and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensities to determine the relative CDK9 protein levels. The DC50 is the concentration at which a 50% reduction in the target protein level is observed.
3. In Vivo Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant SCLC cells (e.g., NCI-H446) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups. Administer this compound orally at specified doses (e.g., 12.5 and 25 mg/kg) and schedule (e.g., once daily).
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the anti-tumor efficacy.
Conclusion
This compound (Compound C3) represents a promising therapeutic candidate for the treatment of SCLC and potentially other CDK9-dependent malignancies. Its potent and selective degradation of CDK9, leading to the induction of apoptosis and significant in vivo tumor growth inhibition, underscores the potential of the PROTAC technology in targeting challenging cancer drivers. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic utility.
An In-depth Technical Guide to PROTAC CDK9 Degrader-11: E3 Ligase Recruitment and Mechanism of Action
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2] A PROTAC consists of a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4]
Cyclin-dependent kinase 9 (CDK9) has emerged as a high-value therapeutic target in oncology. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is a crucial regulator of transcriptional elongation.[2][5] It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling the transcription of key genes, including anti-apoptotic proteins and oncogenes like c-MYC.[2][6] Dysregulation of CDK9 activity is a hallmark of various cancers, making it an attractive target for intervention.[7]
This technical guide provides a comprehensive overview of PROTAC CDK9 degrader-11 (also known as Compound C3), focusing on its mechanism of action, E3 ligase recruitment, and the experimental methodologies used for its characterization.
The Target: CDK9 Signaling in Transcriptional Regulation
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the active P-TEFb complex.[8] The activity of P-TEFb is tightly controlled. In its inactive state, it is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP) complex.[6] Upon receiving cellular signals, P-TEFb is released and recruited to gene promoters. There, it phosphorylates negative elongation factors (NELF and DSIF) and the Serine 2 residue of the RNAPII C-terminal domain (CTD).[9][10] This series of phosphorylation events alleviates pausing and stimulates productive transcriptional elongation, leading to the expression of downstream target genes critical for cell survival and proliferation.[10]
The Degrader: Profile of this compound
This compound is a potent and orally active degrader of CDK9.[11][12] Structurally, it is composed of a ligand that binds to the ATP pocket of CDK9, a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[12] This specific design facilitates the induced proximity between CDK9 and CRBN.
Quantitative Performance Data
The efficacy of a PROTAC is defined by its ability to induce degradation (DC50, Dmax) and its downstream functional effects, such as inhibiting cell proliferation (IC50). The table below summarizes the key performance metrics for this compound and provides context by comparing it with another well-characterized CDK9 degrader.
| Compound Name | Target Protein | Recruited E3 Ligase | DC50 | Dmax | Cell Line | IC50 | Reference |
| This compound | CDK9 | Cereblon (CRBN) | 1.09 nM | Not Reported | SCLC Cells | Nanomolar Range | [11][12] |
| dCDK9-202 | CDK9 | Cereblon (CRBN) | 3.5 nM | >99% | TC-71 | 8.5 nM | [13] |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of degradation.
-
IC50: Half-maximal inhibitory concentration (for cell viability).
-
SCLC: Small Cell Lung Cancer.
Mechanism of Action: Ternary Complex Formation and Proteasomal Degradation
The primary mechanism of this compound involves hijacking the CRBN E3 ligase to induce targeted degradation of CDK9. The process is catalytic and follows a series of well-defined steps.
-
Binary Complex Formation: The degrader molecule enters the cell and independently binds to both CDK9 and the CRBN E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: These binary complexes then associate to form a key productive ternary complex (CDK9::degrader-11::CRBN). The stability and conformation of this complex are critical for effective degradation and are heavily influenced by the linker length and composition.[14]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the CDK9 protein.
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated CDK9 is recognized by the 26S proteasome. The proteasome unfolds and degrades the CDK9 protein into small peptides, while the PROTAC molecule and ubiquitin are released and recycled for subsequent rounds of degradation.[2]
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. amsbio.com [amsbio.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Ternary Complex Formation of PROTAC CDK9 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the formation of the ternary complex by PROTAC CDK9 degrader-11 (also known as Compound C3). The formation of a stable and productive ternary complex, consisting of the target protein (CDK9), the PROTAC, and an E3 ubiquitin ligase, is the pivotal event in the mechanism of action for targeted protein degradation.[1] This document outlines the core principles, presents key quantitative data from relevant CDK9 degraders, details common experimental methodologies, and provides visual representations of the associated pathways and workflows.
Introduction to this compound
This compound is a potent and orally active proteolysis-targeting chimera designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a critical regulator of transcriptional elongation, forming the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[4][5] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling therapeutic target.[5] this compound demonstrates high efficacy, inducing CDK9 degradation with a half-maximal degradation concentration (DC50) of 1.09 nM .[2][3][6] Its mechanism relies on hijacking the ubiquitin-proteasome system (UPS) by forming a ternary complex with CDK9 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[4]
The PROTAC Mechanism of Action: Ternary Complex Centrality
The efficacy of a PROTAC is not solely dependent on its binary affinity for the target protein or the E3 ligase. The crucial step is the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). The stability and conformation of this complex are governed by multiple factors, including binary binding affinities and the protein-protein interactions established across the new interface, a phenomenon known as cooperativity.[7]
CDK9 Signaling Pathway
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the P-TEFb complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an essential step for releasing it from promoter-proximal pausing and transitioning into productive transcriptional elongation. This process is critical for the expression of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-Myc), which are often overexpressed in cancer. By degrading CDK9, PROTACs effectively halt this transcriptional process, leading to cancer cell apoptosis.[4][5]
Quantitative Analysis of Ternary Complex Formation
While specific biophysical data for this compound is not yet publicly detailed, analysis of other well-characterized CDK9 degraders provides a strong framework for understanding the key parameters. These include binary binding affinities (KD) to both CDK9 and the E3 ligase (commonly Cereblon, CRBN), ternary complex affinity (KD), and the cooperativity factor (α), where α = (KD of PROTAC for Protein A) / (KD of PROTAC-Protein B complex for Protein A).
Table 1: Degradation Efficacy of Selected CDK9 PROTACs
| Compound Name | DC50 | Dmax | Cell Line | E3 Ligase | Reference |
|---|---|---|---|---|---|
| This compound | 1.09 nM | Not Reported | SCLC Cells | Not Specified | [2][3][6] |
| dCDK9-202 | 3.5 nM | >99% | TC-71 | Cereblon (CRBN) | [8][9] |
| Compound 11 (SNS032-based) | 11.2 nM | Not Reported | TC-71 | Cereblon (CRBN) | [8][9] |
| B03 (BAY-1143572-based) | 7.62 nM | Not Reported | MV4-11 | Cereblon (CRBN) | [5] |
| PROTAC CDK9 degrader-2 | 17 µM (IC50) | Not Reported | MCF-7 | Cereblon (CRBN) |[10] |
Table 2: Illustrative Biophysical Parameters for PROTAC Ternary Complexes (Note: Data from non-CDK9 systems is used to illustrate typical values, as specific CDK9 degrader-11 data is unavailable.)
| PROTAC System | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) | Method | Reference |
|---|---|---|---|---|---|---|
| VHL-MZ1-BRD4(BD2) | 20.5 ± 3 nM | 1.5 ± 0.5 nM | 39 nM | 1.95 | ITC | [11] |
| VHL-PROTAC 1-SMARCA2 | 10 ± 1 nM | 27 ± 3 nM | 12 nM | 10.7 | SPR |[11] |
Experimental Protocols for Ternary Complex Characterization
A multi-faceted approach combining biophysical, structural, and cell-based assays is essential to fully characterize ternary complex formation.[12]
5.1 Surface Plasmon Resonance (SPR) SPR is used to measure real-time binding kinetics and affinities of binary and ternary complexes.
-
Objective: Determine KD, kon (association rate), and koff (dissociation rate).
-
Protocol Outline:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., Avi-tagged VBC complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to measure the binary binding kinetics.
-
Binary Interaction (PROTAC-Target): In a separate experiment, immobilize the target protein (CDK9) and inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Formation: Prepare solutions containing a fixed, saturating concentration of the target protein (CDK9) mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to calculate kinetic and affinity constants. The cooperativity (α) can be calculated from the binary and ternary KD values.[11][12]
-
5.2 Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS).
-
Objective: Determine binding affinity (KD) and thermodynamics of complex formation.
-
Protocol Outline:
-
Sample Preparation: Prepare purified proteins (E3 ligase, CDK9) and the PROTAC in the same dialysis buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution in the ITC cell to determine their binary binding parameters.
-
Separately, titrate the PROTAC into the CDK9 solution.
-
-
Ternary Titration: Place the E3 ligase in the ITC cell. Titrate a solution containing a pre-mixed, saturated complex of CDK9 and the PROTAC from the syringe into the cell.
-
Data Analysis: The integrated heat data is fitted to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.[12]
-
5.3 Cellular Ternary Complex Assay (NanoBRET™) NanoBRET™ is a proximity-based assay that measures protein-protein interactions in live cells.
-
Objective: Confirm and quantify ternary complex formation in a physiological context.
-
Protocol Outline:
-
Cell Line Engineering: Generate a stable cell line co-expressing the target protein (e.g., CDK9) fused to a NanoLuc® luciferase variant (the energy donor) and the E3 ligase (e.g., CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).
-
Cell Plating and Labeling: Plate the engineered cells in a 96-well or 384-well plate. Add the HaloTag® fluorescent ligand to label the E3 ligase.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells and incubate.
-
Signal Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[12]
-
5.4 Western Blot for Degradation Assessment This is the standard method to quantify the downstream consequence of ternary complex formation: target protein degradation.
-
Objective: Determine the DC50 and Dmax of the PROTAC.
-
Protocol Outline:
-
Cell Treatment: Plate cells (e.g., SCLC cell lines) and treat with a serial dilution of this compound for a defined period (e.g., 4, 8, or 24 hours).
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CDK9 and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize CDK9 levels to the loading control and plot against PROTAC concentration to determine the DC50 value.[8]
-
Conclusion
The formation of a stable and conformationally competent ternary complex is the cornerstone of the efficacy of this compound. While specific biophysical constants for this molecule are not yet widely published, the established methodologies provide a clear roadmap for its characterization. By employing a combination of biophysical techniques like SPR and ITC to define affinity and thermodynamics, alongside cell-based assays such as NanoBRET and Western Blotting to confirm cellular engagement and functional degradation, researchers can build a comprehensive understanding of its mechanism of action. This detailed characterization is vital for the rational design and optimization of future CDK9-targeting degraders and for advancing this promising therapeutic strategy.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scribd.com [scribd.com]
- 8. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SE(3)-equivariant ternary complex prediction towards target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
Unveiling the Chemical Landscape of PROTAC CDK9 Degrader-11: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of PROTAC CDK9 degrader-11, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and targeted protein degradation.
This compound, also known as compound C3, has emerged as a promising therapeutic agent, particularly for small-cell lung cancer (SCLC).[1][2] Its mechanism of action, leveraging the Proteolysis Targeting Chimera (PROTAC) technology, offers a novel approach to specifically eliminate the CDK9 protein, a key regulator of transcription, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Core Chemical and Pharmacological Properties
This compound is an orally active, heterobifunctional molecule designed to recruit CDK9 to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[3]
| Property | Value | Reference |
| Molecular Formula | C39H48Cl2N10O5 | [2] |
| Molecular Weight | 807.80 g/mol | [2] |
| CAS Number | 3039540-19-4 | [2] |
| DC50 | 1.09 nM | [1][2] |
| IC50 (SCLC cells) | Nanomolar range | [1][2] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
As a PROTAC, CDK9 degrader-11 functions by inducing the formation of a ternary complex between CDK9 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the 26S proteasome. The degrader molecule is then released and can catalytically induce the degradation of multiple CDK9 proteins.
The CDK9 Signaling Pathway and Its Role in Cancer
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. It plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the elongation phase of transcription. In many cancers, there is a dependency on the continuous transcription of anti-apoptotic and cell cycle-promoting genes, making CDK9 an attractive therapeutic target.
Experimental Protocols
Western Blot Analysis for CDK9 Degradation
This protocol is a generalized procedure for assessing the degradation of CDK9 in cell lines treated with this compound.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., DMS114, DMS53, or NCI-H446 for SCLC) in appropriate culture medium and incubate until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein per lane on a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the corresponding loading control.
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
-
The DC50 value (the concentration at which 50% of the target protein is degraded) can be determined by plotting the percentage of degradation against the logarithm of the degrader concentration.
Cell Viability Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cells.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density to ensure exponential growth during the assay period.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Treat the cells with the diluted compound, including a vehicle control.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
4. Viability Measurement:
-
Assess cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers dependent on CDK9 activity. Its potent and selective degradation of CDK9, coupled with its oral bioavailability, underscores its potential as a clinical candidate. The experimental protocols and conceptual framework provided in this guide are intended to facilitate further research and development of this and other novel protein degraders.
References
The Role of Cyclin-Dependent Kinase 9 (CDK9) in Transcriptional Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclin-dependent kinase 9 (CDK9) is a pivotal kinase that governs the elongation phase of transcription by RNA Polymerase II (Pol II). As the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9's activity is a critical checkpoint for the expression of a vast number of protein-coding genes, including those with short-lived mRNAs and proto-oncogenes. Consequently, dysregulation of CDK9 is implicated in numerous pathologies, most notably cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of CDK9's function, regulation, and key substrates. It includes detailed experimental protocols for studying CDK9, quantitative data on its inhibitors and substrates, and visual diagrams of its core signaling pathways and associated experimental workflows.
Core Mechanism of CDK9 in Transcriptional Elongation
CDK9 is a serine/threonine kinase that, upon binding to a regulatory cyclin partner (most commonly Cyclin T1), forms the active P-TEFb complex.[1][2] The primary function of P-TEFb is to overcome a major rate-limiting step in transcription: promoter-proximal pausing of RNA Polymerase II.[1][3] Shortly after transcription initiation, Pol II often pauses approximately 20-60 nucleotides downstream from the transcription start site. This pause is established and maintained by the Negative Elongation Factor (NELF) and DRB-Sensitivity Inducing Factor (DSIF) complexes.[4][5]
P-TEFb is recruited to these paused complexes where CDK9 phosphorylates key substrates to trigger the release of Pol II into productive elongation.[5][6] The principal targets of CDK9 are:
-
The C-Terminal Domain (CTD) of RNA Polymerase II : CDK9 phosphorylates the serine-2 (Ser2) residue of the heptapeptide repeats (YSPTSPS) in the Pol II CTD.[4][7] This phosphorylation event is a hallmark of actively elongating polymerase.
-
DRB-Sensitivity Inducing Factor (DSIF) : CDK9 phosphorylates the Spt5 subunit of DSIF.[4][8] This modification converts DSIF from a negative to a positive elongation factor, enhancing the processivity of Pol II.[4]
-
Negative Elongation Factor (NELF) : Phosphorylation of the NELF-E subunit by CDK9 leads to the dissociation of the NELF complex from the nascent RNA, thereby removing the block to elongation.[4][8]
This concerted series of phosphorylation events effectively licenses the transition from abortive transcription to the productive synthesis of full-length mRNA.[1][3]
Regulation of CDK9 Activity
The catalytic activity of CDK9 is tightly controlled to ensure transcriptional homeostasis. The primary mechanism of regulation involves its sequestration into an inactive complex known as the 7SK small nuclear ribonucleoprotein (snRNP) complex.[4][9] This large complex contains the 7SK small nuclear RNA (7SK snRNA), which acts as a scaffold, the Hexamethylene Bis-acetamide-inducible proteins (HEXIM1/2), and other factors.[4][10]
Within the 7SK snRNP, the HEXIM protein directly binds to the CDK9 active site, occluding substrate access and inhibiting its kinase activity.[9] This sequesters a significant portion of cellular P-TEFb in a readily available but inactive pool. Various cellular signals, such as transcriptional stress or developmental cues, can trigger the release of active P-TEFb from this inhibitory complex, allowing it to phosphorylate its targets and stimulate transcription.[9][10]
Furthermore, CDK9 activity is modulated by post-translational modifications. Phosphorylation of a conserved threonine residue (Thr186) in the T-loop of CDK9 by CDK7 is essential for its kinase activity and is a prerequisite for its incorporation into the 7SK snRNP complex.[9][10] Other phosphorylation events and modifications like acetylation and ubiquitination also contribute to fine-tuning P-TEFb function.[7][9]
Quantitative Data
Selectivity of CDK9 Inhibitors
The development of selective CDK9 inhibitors is a major focus in cancer therapy.[11][12] High selectivity is crucial to minimize off-target effects, particularly against cell-cycle CDKs. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several representative CDK9 inhibitors, highlighting their potency and selectivity profiles.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM) | Reference(s) |
| Flavopiridol | ~3-300 | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7) | [13][14] |
| JSH-150 | 1 - 6 | ~300–10,000-fold selective over other CDKs | [9][15][16] |
| AZD4573 | <4 | Highly selective vs. other kinases, including other CDKs | [9] |
| KB-0742 | 6 | >100-fold selective against cell-cycle CDKs (1-6) | [9][15] |
| Atuveciclib | 13 | >50-fold selective against other CDKs; ~100-fold vs CDK2 | [9][15][16] |
| LDC000067 | 44 | >55-fold selective over CDK1, 2, 4, 6, 7 | [9][16] |
Effects of CDK9 Inhibition on Gene Expression and Pol II Occupancy
Inhibition of CDK9 leads to a rapid and significant alteration of the cellular transcriptome. This primarily affects genes with short-lived mRNAs and those regulated by super-enhancers, such as key oncogenes. The typical effect observed using Chromatin Immunoprecipitation (ChIP) is an accumulation of paused Pol II in the promoter-proximal region and a corresponding decrease in Pol II density in the gene body.
| Cell Line | CDK9 Inhibitor | Effect on Promoter-Proximal Pol II | Effect on Gene Body Pol II | Reference(s) |
| HeLa | i-CDK9 | Increased pausing | Decreased | [5] |
| MOLM13 | NVP-2 | Increased | Reduced | [5] |
| HeLa | DRB | Increased pausing | Decreased | [5] |
Cellular Substrates of CDK9
Quantitative phosphoproteomics has expanded the known repertoire of CDK9 substrates beyond the canonical elongation factors.[11] A significant number of identified substrates are involved in transcription-coupled RNA processing, highlighting CDK9's role in coordinating transcription with splicing.
| Substrate Protein | Function | Phosphorylation Site(s) | Reference(s) |
| RPB1 (Pol II) | RNA Polymerase II catalytic subunit | CTD Ser2, Ser5 | [4][7] |
| SUPT5H (Spt5) | DSIF subunit | Multiple sites in C-terminal repeats | [4][13] |
| NELF-E | NELF subunit | Multiple sites | |
| SRSF1, SRSF2 | Splicing factors (SR proteins) | Multiple sites | [11] |
| BRD4 | Epigenetic reader, P-TEFb recruitment | Multiple sites | |
| SPT6 | Histone chaperone, elongation factor | Multiple sites | [7] |
Experimental Protocols
In Vitro CDK9 Kinase Assay (ADP-Glo™ Principle)
This protocol provides a method to measure the in vitro kinase activity of CDK9 and to determine the potency of inhibitors. The assay quantifies the amount of ADP produced, which correlates with kinase activity.
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
CDK substrate peptide (e.g., CDK7/9tide)
-
ATP
-
Test inhibitor (e.g., Cdk9-IN-12) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute this series in Kinase Assay Buffer to a 4x final assay concentration. The final DMSO concentration should not exceed 1%.
-
Enzyme and Substrate Preparation:
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically via enzyme titration.
-
Prepare a 2x solution of the substrate peptide and ATP in Kinase Assay Buffer. A common ATP concentration is 10 µM.[13]
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x inhibitor dilutions. Include positive controls (DMSO vehicle) and negative/blank controls (no enzyme).
-
Add 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.[15]
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the blank wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol outlines a general workflow for performing ChIP-seq to identify the genome-wide binding sites of CDK9 or to assess the occupancy of RNA Pol II upon CDK9 inhibition.
Materials:
-
Cultured cells (e.g., 10-20 million cells per IP)
-
Formaldehyde (37%) and Disuccinimidyl glutarate (DSG) for cross-linking
-
PBS, Glycine
-
Lysis and Shearing Buffers
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade antibody against the target protein (e.g., CDK9, RNA Pol II Ser2P)
-
IgG antibody (negative control)
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit (e.g., Qiagen PCR Purification Kit)
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking:
-
Treat cells with CDK9 inhibitor or vehicle for the desired time.
-
(Optional but recommended for transcription factors) Perform a double cross-linking: first incubate cells with 2 mM DSG in PBS for 30-45 min at room temperature.[1]
-
Add formaldehyde to a final concentration of 1% and incubate for 8-10 minutes at room temperature to cross-link protein to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells. Lyse the cells to release nuclei.
-
Resuspend nuclei in a shearing/sonication buffer.
-
Sonicate the chromatin to generate fragments of 200-600 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.
-
Incubate a fraction of the lysate overnight at 4°C with the specific antibody (and IgG for control). Set aside a small aliquot of lysate as the 'Input' control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the cross-links by incubating the eluates and the input control at 65°C overnight with high salt concentration.
-
Treat with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.[4]
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP and Input DNA according to the manufacturer's protocols (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to a reference genome.
-
Perform peak calling to identify regions of significant enrichment in the ChIP sample relative to the Input control.
-
Annotate peaks to nearby genes and perform downstream analyses like motif discovery and pathway analysis.
-
References
- 1. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analog-sensitive cell line identifies cellular substrates of CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 11. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PP2A-Integrator-CDK9 axis fine-tunes transcription and can be targeted therapeutically in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
In-Depth Technical Guide: PROTAC CDK9 Degrader-11 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC CDK9 degrader-11, a potent and orally active proteolysis-targeting chimera designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9) in cancer research. This document details the degrader's mechanism of action, chemical properties, and its demonstrated efficacy in preclinical cancer models. Included are detailed experimental protocols for the evaluation of this compound, quantitative data on its performance, and visual representations of its mechanism and relevant biological pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction to PROTAC Technology and the Role of CDK9 in Cancer
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by coopting the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In conjunction with its cyclin partners, it forms the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from transcriptional pausing to productive elongation. In many cancers, there is a dysregulation of CDK9 activity, leading to the overexpression of anti-apoptotic proteins and key oncogenes. This makes CDK9 an attractive therapeutic target in oncology.
This compound: An Overview
This compound is a highly potent and selective degrader of CDK9. It is comprised of a ligand for CDK9 ("CDK9 ligand 3"), a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase ("Cereblon E3 ligase Ligand 56").[1]
Chemical Structure
The chemical structure of this compound is presented below.
(Structure image would be placed here in a final document)
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between CDK9 and the CRBN E3 ligase. This proximity facilitates the polyubiquitination of CDK9, leading to its recognition and subsequent degradation by the proteasome. The catalytic nature of this process allows for the degradation of multiple CDK9 molecules by a single PROTAC molecule.
Caption: Mechanism of this compound.
Quantitative Data
This compound has demonstrated potent activity in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Cytotoxicity
| Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (nM) | Notes |
| Various | - | 1.09 | - | Orally active PROTAC CDK9 degrader.[1] |
| DMS114 | Small Cell Lung Cancer | - | Nanomolar range | Inhibits cell invasion.[1] |
| DMS53 | Small Cell Lung Cancer | - | Nanomolar range | Inhibits cell invasion.[1] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vivo Antitumor Activity
| Model | Cancer Type | Treatment | Outcome |
| NCI-H446 Xenograft | Small Cell Lung Cancer | Oral administration | Significant antitumor activity observed.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Western Blotting for CDK9 Degradation
Objective: To quantify the reduction in CDK9 protein levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., DMS114, DMS53, NCI-H446)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize CDK9 levels to the loading control and express as a percentage of the vehicle-treated control.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure absorbance.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis: Plot cell viability against the log of the compound concentration and calculate the IC₅₀ value using non-linear regression.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the application of this compound.
CDK9 Signaling Pathway in Cancer
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its degradation can impact cancer cell survival.
Caption: Simplified CDK9 signaling pathway in cancer.
Experimental Workflow for Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: Experimental workflow for PROTAC evaluation.
Synthesis
The synthesis of this compound involves a multi-step process that couples the CDK9 ligand, the linker, and the Cereblon E3 ligase ligand. While the detailed, step-by-step synthesis is proprietary, the general approach involves standard organic chemistry reactions such as amide bond formation and nucleophilic substitution to connect the three components. The synthesis would typically start with the individual synthesis or procurement of the CDK9 ligand 3 and Cereblon E3 ligase Ligand 56, followed by their sequential coupling to a suitable linker.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate for cancers dependent on CDK9-mediated transcription. Its high potency, oral bioavailability, and demonstrated in vitro and in vivo efficacy make it a valuable asset for further investigation. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize and evaluate this novel CDK9 degrader in their cancer research programs.
References
understanding the ubiquitin-proteasome system in PROTAC action
An In-depth Technical Guide to the Ubiquitin-Proteasome System in PROTAC Action
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
For decades, drug discovery has been dominated by an occupancy-driven model, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. While successful, this approach leaves a vast portion of the proteome, including non-enzymatic scaffolding proteins and transcription factors, largely "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from inhibition to induced degradation.[2][3]
PROTACs are heterobifunctional molecules that do not inhibit their target protein but instead harness the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[2][4][5] This event-driven mechanism allows a single PROTAC molecule to catalytically trigger the destruction of multiple target proteins, offering the potential for more profound and sustained pharmacological effects at lower doses.[1][4] This guide provides a detailed technical overview of the UPS, the mechanism of PROTAC action, key quantitative metrics for evaluating their efficacy, and detailed protocols for the essential experiments used in PROTAC development.
The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery
The UPS is a primary pathway for regulated protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis and controlling numerous cellular processes.[2][3][6] The system functions through a sequential enzymatic cascade that attaches a polyubiquitin chain to a substrate protein, marking it for destruction by the 26S proteasome.[1][3][6]
Key Components of the Ubiquitination Cascade:
-
Ubiquitin (Ub): A highly conserved 76-amino acid protein that acts as the molecular tag for degradation.[6]
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent step, the E1 enzyme forms a thioester bond with ubiquitin, activating it for transfer.[3][6][7]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is transferred from the E1 to a cysteine residue on an E2 enzyme.[3][6][7]
-
E3 Ubiquitin Ligase: This is the substrate recognition component. The human genome encodes over 600 E3 ligases, providing specificity to the system.[6][8] The E3 ligase binds to both the target protein and the E2-ubiquitin complex, catalyzing the final transfer of ubiquitin to a lysine residue on the target.[6][7]
-
26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[4][6]
Multiple cycles of ubiquitination result in a polyubiquitin chain, which serves as a high-affinity signal for the 26S proteasome.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
PROTAC CDK9 Degrader-11: A Technical Guide to Downstream Signaling and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling therapeutic target in oncology. Its inhibition disproportionately affects the expression of short-lived transcripts, many of which encode potent oncoproteins such as MYC and MCL-1. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to induce the targeted degradation of specific proteins. This technical guide provides an in-depth overview of PROTAC CDK9 degrader-11 and its analogs, their mechanism of action, their impact on downstream signaling pathways, and detailed experimental protocols for their investigation.
Introduction to CDK9 and PROTAC-mediated Degradation
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a pivotal step for the transition from abortive to productive transcriptional elongation. Many cancers exhibit a strong dependence on the continuous high-level expression of certain oncogenes, which are often characterized by short mRNA and protein half-lives. This renders them particularly vulnerable to the inhibition of transcriptional machinery components like CDK9.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein (in this case, CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The formation of a ternary complex between the PROTAC, CDK9, and the E3 ligase facilitates the ubiquitination of CDK9, marking it for degradation by the 26S proteasome. This degradation-based mechanism offers a distinct advantage over traditional small-molecule inhibitors, as it can lead to a more profound and sustained suppression of the target protein's function.[1]
Mechanism of Action of this compound
This compound is an orally active PROTAC that potently degrades CDK9.[2][3] The degradation of CDK9 by this class of molecules leads to a rapid and potent downregulation of key oncogenes. This effect is a direct consequence of the transcriptional arrest of genes with short-lived mRNAs.
References
In Vitro Efficacy of PROTAC CDK9 Degrader-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of PROTAC CDK9 degrader-11, also known as Compound C3. This novel proteolysis-targeting chimera has demonstrated potent and selective degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, presenting a promising therapeutic strategy for cancers reliant on transcriptional addiction, such as small-cell lung cancer (SCLC).
Core Efficacy and Potency
This compound is an orally active degrader that hijacks the ubiquitin-proteasome system to induce the degradation of CDK9. It is a heterobifunctional molecule composed of a ligand that binds to CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of CDK9, marking it for subsequent degradation by the proteasome.
Quantitative In Vitro Pharmacology
The in vitro efficacy of this compound has been characterized by its potent degradation of CDK9 and its profound anti-proliferative effects in various SCLC cell lines.
| Parameter | Cell Line | Value |
| DC50 (Degradation Concentration 50) | NCI-H69 (SCLC) | 1.09 nM[1][2] |
| IC50 (Inhibitory Concentration 50) | NCI-H69 (SCLC) | 0.530 nM[3] |
| NCI-H146 (SCLC) | 1.872 nM[3] | |
| NCI-H446 (SCLC) | 2.543 nM[3] | |
| NCI-H524 (SCLC) | 3.768 nM[3] | |
| DMS114 (SCLC) | Not explicitly quantified, but described as in the nanomolar range[2] | |
| DMS53 (SCLC) | Not explicitly quantified, but described as in the nanomolar range[2] |
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound.
Signaling Pathways and Mechanism of Action
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the release of paused RNAPII and the productive elongation of transcription for a significant portion of the genome, including many anti-apoptotic proteins and oncogenes. By inducing the degradation of CDK9, this compound effectively halts this process, leading to the downregulation of key survival proteins and subsequent cancer cell death.
References
An In-Depth Technical Guide to Cellular Target Engagement of PROTAC CDK9 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PROTAC CDK9 degrader-11, a potent and orally active proteolysis-targeting chimera designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). This document details its mechanism of action, cellular target engagement, and the methodologies used to characterize its activity.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] this compound is a novel compound that recruits CDK9 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[2][3]
CDK9 is a key regulator of transcriptional elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transition from abortive to productive transcription.[4][5] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[5][6] this compound offers a therapeutic strategy based on the targeted elimination of the CDK9 protein.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparison with other notable CDK9 degraders.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| DC50 | Not Specified | 1.09 nM | [2][3][7] |
| IC50 | Small Cell Lung Cancer (SCLC) cells (DMS114, DMS53) | Nanomolar range | [2][3][7] |
| Dmax | Not Reported | Not Reported |
Table 2: Comparative In Vitro Activity of Selected PROTAC CDK9 Degraders
| Degrader | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| dCDK9-202 | SNS-032 | Cereblon (CRBN) | TC-71 | 3.5 | >99 | 8.5 | [1][8] |
| THAL-SNS-032 | SNS-032 | Cereblon (CRBN) | MOLT4 | Not Specified | Complete at 250 nM | Not Specified | [1] |
| B03 | BAY-1143572 | Pomalidomide | MV4-11, MOLM13 | 7.62 | 100 at 500 nM | More effective than warhead | [9] |
| Compound F3 | Not Specified | Not Specified | PC-3 | 33 (for CDK9) | Not Specified | Not Specified | [1][10] |
| PROTAC CDK9 degrader-8 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 10 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular target engagement and downstream effects of this compound.
Western Blotting for CDK9 Degradation
Objective: To determine the dose- and time-dependent degradation of CDK9 protein in cells treated with this compound and to calculate the DC50 and Dmax values.
Materials:
-
SCLC cell lines (e.g., DMS114, DMS53, NCI-H446)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed SCLC cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
For dose-response experiments, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the degrader (e.g., at its DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the CDK9 band intensity to the loading control.
-
Plot the normalized CDK9 levels against the degrader concentration to determine the DC50 and Dmax.
-
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
SCLC cell lines (e.g., DMS114, DMS53)
-
This compound
-
Complete cell culture medium
-
96-well plates (opaque-walled for luminescence-based assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Seed SCLC cells into 96-well plates at an appropriate density in 100 µL of culture medium per well.
-
Incubate for 24 hours to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Assay Execution (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the degrader concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to CDK9 within intact cells by measuring changes in the thermal stability of the CDK9 protein.
Materials:
-
SCLC cell lines
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blotting reagents and equipment (as described in section 3.1)
Procedure:
-
Cell Treatment:
-
Treat cultured SCLC cells with this compound at a concentration expected to show target engagement (e.g., 1 µM) or with a vehicle control for 1 hour.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A non-heated control should be included.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble CDK9 in each sample by Western blotting, as described in section 3.1.
-
-
Data Interpretation:
-
Binding of this compound to CDK9 is expected to stabilize the protein, resulting in a higher amount of soluble CDK9 at elevated temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve of CDK9 to higher temperatures.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
CDK9 Signaling Pathway in Transcriptional Regulation
Caption: The role of CDK9 in regulating transcriptional elongation.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the cellular characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Initial Assessment of PROTAC CDK9 Degrader-11 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth initial assessment of the cytotoxicity of PROTAC CDK9 degrader-11, also known as Compound C3. This molecule is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein, including quantitative cytotoxicity data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic effects in various cancer cell lines, particularly in small cell lung cancer (SCLC). The compound's efficacy is highlighted by its low nanomolar half-maximal inhibitory concentrations (IC50) and its potent degradation capability (DC50).
Table 1: In Vitro Cytotoxicity of this compound in SCLC Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H69 | Small Cell Lung Cancer | 0.530 - 3.768[1] |
| NCI-H146 | Small Cell Lung Cancer | 0.530 - 3.768[1] |
| NCI-H446 | Small Cell Lung Cancer | 0.530 - 3.768[1] |
| NCI-H524 | Small Cell Lung Cancer | 0.530 - 3.768[1] |
| DMS114 | Small Cell Lung Cancer | 0.530 - 3.768[1] |
Table 2: Degradation Potency of this compound
| Parameter | Cell Line | Value (nM) |
| DC50 | NCI-H69 | 1.09[1] |
Mechanism of Action: Inducing Apoptosis through CDK9 Degradation
This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively target CDK9 for degradation. This bifunctional molecule consists of a ligand that binds to CDK9, a linker, and a ligand for an E3 ubiquitin ligase, typically Cereblon (CRBN)[2][3]. The formation of a ternary complex between CDK9, the PROTAC, and the E3 ligase leads to the ubiquitination of CDK9, marking it for destruction by the proteasome.
The degradation of CDK9 has profound downstream effects that culminate in apoptosis. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This action is essential for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins with short half-lives, most notably Myeloid Cell Leukemia 1 (Mcl-1)[4]. By degrading CDK9, the PROTAC effectively shuts down the transcription of Mcl-1, leading to a rapid decrease in its protein levels. The depletion of this key survival protein unleashes the pro-apoptotic machinery, ultimately triggering programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity and apoptotic effects of this compound.
Cell Viability Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H446, DMS114)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Compound C3)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Allow cells to attach overnight. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Following treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining. Use unstained and single-stained controls for compensation and to set the analysis gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathway of PROTAC-induced CDK9 Degradation and Apoptosis
Caption: PROTAC-mediated degradation of CDK9 disrupts transcriptional elongation and induces apoptosis.
Experimental Workflow for Assessing Cytotoxicity
References
Methodological & Application
Application Notes and Protocols for PROTAC CDK9 Degrader-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PROTAC CDK9 degrader-11 in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the effective application of this compound in research and drug discovery.
Introduction to this compound
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription by phosphorylating RNA Polymerase II.[3][4][5] By inducing the degradation of CDK9, this PROTAC effectively inhibits transcription, leading to the suppression of short-lived oncoproteins and subsequent anti-proliferative effects in cancer cells.
Mechanism of Action: this compound is comprised of three key components: a ligand that binds to CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The formation of a ternary complex between CDK9, the PROTAC, and the E3 ligase facilitates the ubiquitination of CDK9. This polyubiquitin tag marks CDK9 for recognition and subsequent degradation by the 26S proteasome.[6]
Quantitative Data
The following table summarizes the key in vitro activity parameters for this compound and similar CDK9 degraders.
| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Notes |
| This compound | SCLC cells | 1.09 | (nM range) | Exhibits cytotoxicity in small cell lung cancer (SCLC) cells. Induces G0/G1 cell cycle arrest and inhibits cell invasion in DMS114 and DMS53 cells.[7][8][9] |
| dCDK9-202 | TC-71 | 3.5 | 8.5 | Demonstrates rapid and significant CDK9 degradation. Shows low nanomolar IC₅₀ values in multiple cancer cell lines.[10] |
| Compound 11 | TC-71 | 11.2 | - | An effective CDK9 degrader.[10][11] |
| B03 | MV4-11 | 7.62 | - | Selectively degrades CDK9 and induces apoptosis in acute myeloid leukemia (AML) cells.[12] |
Experimental Protocols
Reagent Preparation and Storage
-
Compound Handling: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[13]
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in a suitable cell culture plate format (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Dilution: On the day of treatment, prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of the PROTAC used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific experiment. For degradation studies, a time course of 2, 4, 6, 12, and 24 hours is common. For functional assays like cell viability or cell cycle analysis, longer incubation times (e.g., 24, 48, 72 hours) are typically required.
Western Blotting for CDK9 Degradation
This protocol is used to assess the extent of CDK9 protein degradation following treatment with the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to the loading control to determine the relative level of CDK9 protein in each sample. The DC₅₀ value can be calculated by plotting the percentage of remaining CDK9 protein against the log concentration of the PROTAC.
Cell Viability Assay
This protocol measures the effect of CDK9 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
Assay: Use a commercially available cell viability reagent such as MTT, MTS, or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the log concentration of the PROTAC.
Cell Cycle Analysis
This protocol determines the effect of CDK9 degradation on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be determined using appropriate software.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. amsbio.com [amsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC CDK9 Degrader-11: A Guide to Assessing CDK9 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its dysregulation is implicated in various malignancies, making it a compelling target for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins via the ubiquitin-proteasome system. PROTAC CDK9 degrader-11 is a potent and orally active PROTAC that specifically targets CDK9 for degradation, exhibiting cytotoxic effects in cancer cells. This document provides a detailed protocol for assessing the degradation of CDK9 in response to treatment with this compound using western blot analysis.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to CDK9, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the 26S proteasome. This event leads to the depletion of cellular CDK9 levels, thereby inhibiting its downstream signaling and promoting cancer cell death.
Data Presentation
The efficacy of this compound can be quantified by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) in cellular viability assays.
| Parameter | Value | Cell Line | Notes |
| DC50 | 1.09 nM[1][2] | Not Specified | The concentration of this compound required to degrade 50% of cellular CDK9. |
| IC50 | Nanomolar range[1][2] | Small Cell Lung Cancer (SCLC) cells[1] | The concentration of this compound required to inhibit 50% of cell growth. |
Experimental Protocols
Western Blot Protocol for CDK9 Degradation
This protocol outlines the steps to evaluate the dose-dependent degradation of CDK9 in cultured cells treated with this compound.
Materials and Reagents:
-
Cell Lines: Human cancer cell lines (e.g., DMS114, DMS53, NCI-H446 for SCLC, or other relevant lines).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-Polyacrylamide Gels
-
PVDF or Nitrocellulose Membranes
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-CDK9 antibody (or other species-specific antibody)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Detection Reagent
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range is from 0.1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Remove the old medium and treat the cells with the different concentrations of the degrader.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-CDK9 antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Probe the same membrane with a primary antibody against a loading control protein (β-actin or GAPDH) following the same steps.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Simplified CDK9 signaling pathway in transcription.
Caption: Experimental workflow for western blot analysis.
References
Application Notes: Measuring the DC50 Value of PROTAC CDK9 Degrader-11
Objective: To provide a comprehensive guide with detailed protocols for determining the half-maximal degradation concentration (DC50) of PROTAC CDK9 degrader-11, a critical metric for assessing its potency and efficacy.
Audience: Researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, forming the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[4][5] P-TEFb phosphorylates RNA Polymerase II, promoting transcriptional elongation.[6] Dysregulation of CDK9 is implicated in various cancers, making it a valuable therapeutic target.[4][7]
The efficacy of a PROTAC is primarily defined by two parameters:
-
DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][8]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC.[1][8]
This document outlines detailed protocols for quantifying the DC50 value of this compound, which has been reported to have a DC50 of 1.09 nM.[9]
Signaling and Degradation Pathways
PROTAC Mechanism of Action
PROTACs mediate the degradation of target proteins by hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (CDK9) and an E3 ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for PROTAC CDK9 Degrader-11 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC CDK9 degrader-11, also known as compound C3, is a potent and orally active PROTAC designed to target Cyclin-Dependent Kinase 9 (CDK9) for degradation.[1][2] CDK9 is a key regulator of transcriptional elongation, and its dysregulation is implicated in various cancers, including Small-Cell Lung Cancer (SCLC). By co-opting the cell's natural ubiquitin-proteasome system, this compound selectively targets CDK9 for ubiquitination and subsequent degradation, leading to cell cycle arrest and apoptosis in cancer cells.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common cell viability assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The formation of a ternary complex between CDK9, this compound, and the E3 ligase facilitates the transfer of ubiquitin to CDK9, marking it for degradation by the 26S proteasome. This targeted degradation of CDK9 leads to the downregulation of its downstream targets, ultimately inhibiting cancer cell proliferation.
References
Revolutionizing Cancer Therapy: Application Notes for PROTAC CDK9 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental guide for the potent and selective PROTAC CDK9 degrader-11, also known as Compound C3. This novel molecule offers a promising therapeutic strategy for cancers dependent on CDK9 activity, particularly small-cell lung cancer (SCLC), by mediating the targeted degradation of the CDK9 protein.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in the progression of various cancers. This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the selective degradation of CDK9. It is comprised of a ligand that binds to CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK9, resulting in potent anti-cancer activity.[1][2]
Mechanism of Action
This compound operates through the PROteolysis TArgeting Chimera (PROTAC) technology. The molecule simultaneously binds to CDK9 and the E3 ubiquitin ligase Cereblon, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules to CDK9, marking it for degradation by the 26S proteasome. The degradation of CDK9 leads to a reduction in the phosphorylation of RNA Polymerase II, thereby inhibiting transcriptional elongation of key oncogenes like c-Myc and ultimately leading to cell cycle arrest and apoptosis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Degradation and Cytotoxicity
| Cell Line | Histology | DC50 (nM) | IC50 (nM) |
| NCI-H69 | Small-Cell Lung Cancer | 1.09 | 0.530 |
| NCI-H146 | Small-Cell Lung Cancer | Not Reported | 1.872 |
| NCI-H446 | Small-Cell Lung Cancer | Not Reported | 2.115 |
| NCI-H524 | Small-Cell Lung Cancer | Not Reported | 3.768 |
| DMS114 | Small-Cell Lung Cancer | Not Reported | Not Reported |
| DMS53 | Small-Cell Lung Cancer | Not Reported | Not Reported |
Data sourced from Probechem Biochemicals.[2]
Table 2: In Vivo Efficacy in NCI-H446 Xenograft Model
| Treatment Group | Dose | Administration | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Daily | 0% |
| This compound | 12.5 mg/kg | Daily | 79.2% |
| This compound | 25 mg/kg | Daily | 84.8% |
Data sourced from Probechem Biochemicals.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for CDK9 Degradation
Objective: To determine the dose-dependent degradation of CDK9 in cancer cells following treatment with this compound.
References
Application Notes and Protocols for Xenograft Studies Using PROTAC CDK9 Degraders
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting preclinical xenograft studies with PROTAC CDK9 degraders. The protocols and data presented are based on published findings for potent and selective CDK9 degraders and serve as a framework for evaluating novel CDK9-targeting PROTACs, such as PROTAC CDK9 degrader-11.
Introduction to PROTAC CDK9 Degraders
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and has been identified as a promising therapeutic target in various cancers.[5][6][7] Dysregulation of CDK9 activity is observed in numerous hematological and solid malignancies, where it promotes the transcription of anti-apoptotic proteins and oncogenes crucial for cancer cell survival.[5][7] PROTAC-mediated degradation of CDK9 offers a novel therapeutic strategy to overcome limitations of traditional small molecule inhibitors.[8]
Mechanism of Action: PROTAC-mediated CDK9 Degradation
The following diagram illustrates the mechanism by which a PROTAC CDK9 degrader induces the degradation of the CDK9 protein.
Caption: Mechanism of PROTAC-mediated CDK9 degradation.
In Vitro Efficacy of PROTAC CDK9 Degraders
Prior to in vivo studies, the potency of a PROTAC CDK9 degrader is assessed in relevant cancer cell lines. Key parameters include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: In Vitro Activity of Representative PROTAC CDK9 Degraders
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound (Compound C3) | Small Cell Lung Cancer (SCLC) cells | 1.09 | Not specified | [9] |
| dCDK9-202 | TC-71 (Ewing sarcoma) | 3.5 | 8.5 | [10][11] |
| B03 | MV4-11 (Acute Myeloid Leukemia) | 7.62 | Not specified | [12] |
| PROTAC 1 | MV4-11 | 7.6 | Not specified | [13] |
Xenograft Study Workflow
The following diagram outlines a typical workflow for a xenograft study evaluating a PROTAC CDK9 degrader.
Caption: Experimental workflow for a xenograft study.
Detailed Experimental Protocols
Cell Culture and Tumor Implantation
-
Cell Lines: Select a cancer cell line with known sensitivity to CDK9 inhibition or high CDK9 expression (e.g., TC-71 for Ewing sarcoma, MV4-11 for AML).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Animal Husbandry and Study Groups
-
Animals: Use female immunocompromised mice, 6-8 weeks old.
-
Housing: House animals in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., n=5-8 per group):
-
Group 1: Vehicle control (e.g., saline, DMSO/PEG solution)
-
Group 2: PROTAC CDK9 degrader (low dose)
-
Group 3: PROTAC CDK9 degrader (high dose)
-
Dosing and Monitoring
-
Dosing Regimen: Administer the PROTAC CDK9 degrader and vehicle via an appropriate route (e.g., intravenous, intraperitoneal). The dosing schedule will depend on the pharmacokinetic properties of the compound (e.g., once daily, twice weekly). For example, dCDK9-202 was administered intravenously.[10][11]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the study, or at specified time points, euthanize a subset of animals and collect tumor tissue and other relevant organs.
-
Western Blot Analysis:
-
Homogenize tumor tissues and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK9, downstream markers (e.g., phosphorylated RNA Polymerase II, MCL-1), and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize protein bands using an appropriate detection system. This analysis confirms target engagement and degradation in vivo.[10]
-
Data Presentation: In Vivo Efficacy
The primary outcome of a xenograft study is the anti-tumor efficacy of the PROTAC CDK9 degrader. This data is typically presented in tables and graphs.
Table 2: In Vivo Antitumor Efficacy of a PROTAC CDK9 Degrader (Example Data)
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | Daily, IV | 1500 ± 150 | - | +2 |
| dCDK9-202 (10 mg/kg) | Daily, IV | 450 ± 75 | 70 | -1 |
Note: This is example data based on findings for dCDK9-202, which showed effective tumor growth inhibition in a TC-71 xenograft model without significant toxicity.[10][11]
CDK9 Signaling Pathway
Understanding the CDK9 signaling pathway is crucial for interpreting the downstream effects of its degradation.
Caption: Simplified CDK9 signaling pathway in cancer.
By following these detailed application notes and protocols, researchers can effectively design and execute xenograft studies to evaluate the in vivo efficacy and mechanism of action of PROTAC CDK9 degraders for cancer therapy.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion | CoLab [colab.ws]
- 9. amsbio.com [amsbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes for PROTAC CDK9 Degrader-11: A Potent and Selective Degrader for Cancer Research
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker. This induced proximity results in the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator and a compelling therapeutic target in oncology. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive gene transcription. Dysregulation of CDK9 is implicated in various malignancies, where it drives the expression of oncogenes like c-Myc and anti-apoptotic proteins such as Mcl-1.
PROTAC CDK9 degrader-11 (also known as Compound C3) is a potent, selective, and orally active degrader of CDK9. By inducing the degradation of CDK9, this compound offers a powerful tool to study the functional consequences of CDK9 loss and explore its therapeutic potential in cancers dependent on transcriptional addiction.
Data Presentation
Quantitative Efficacy of this compound
This compound has demonstrated potent degradation and cytotoxic effects in various cancer cell lines, particularly in small cell lung cancer (SCLC).
| Compound Name | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| This compound (C3) | NCI-H69 | SCLC | 1.09 | 0.530 - 3.768 | [1] |
| This compound (C3) | NCI-H146 | SCLC | Not Reported | 0.530 - 3.768 | [1] |
| This compound (C3) | NCI-H446 | SCLC | Not Reported | 0.530 - 3.768 | [1] |
| This compound (C3) | NCI-H524 | SCLC | Not Reported | 0.530 - 3.768 | [1] |
| This compound (C3) | DMS114 | SCLC | Not Reported | 0.530 - 3.768 | [1] |
| This compound (C3) | DMS53 | SCLC | Not Reported | Not Reported | [2] |
| The reported IC50 range across the tested SCLC cell lines. |
Comparative Efficacy of Other CDK9 PROTAC Degraders
For comparative purposes, the table below summarizes the efficacy of other well-characterized CDK9 degraders in various cancer cell lines.
| Compound Name | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| B03 | MV4-11 | Acute Myeloid Leukemia | 7.62 | Not Reported | [3] |
| dCDK9-202 | TC-71 | Ewing Sarcoma | 3.5 | 8.5 | [4] |
| PROTAC CDK9 degrader-2 | MCF-7 | Breast Cancer | Not Reported | 17,000 | [5] |
| THAL-SNS-032 | BT474 | Breast Cancer | Not Reported | <100 | [6] |
| PROTAC 2 | Not Reported | Not Reported | 158 | Not Reported | [3] |
Visualized Mechanisms and Workflows
Signaling Pathways and Experimental Diagrams
References
- 1. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Generation of a Dose-Response Curve for PROTAC CDK9 Degrader-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect.[1]
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex and plays a crucial role in the regulation of gene transcription.[3] Dysregulation of the CDK9 pathway has been observed in various hematological and solid malignancies, making it a valuable anticancer target.[4] PROTAC CDK9 degrader-11 is an orally active PROTAC that has been shown to induce the degradation of CDK9 with high potency.[5][6]
These application notes provide a comprehensive guide for generating a dose-response curve for this compound, a critical step in characterizing its efficacy. This involves determining key parameters such as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Signaling Pathways and Mechanisms of Action
To understand the biological context of this compound, it is essential to be familiar with the CDK9 signaling pathway and the general mechanism of PROTAC-mediated protein degradation.
CDK9 Signaling Pathway in Transcriptional Regulation
CDK9, in complex with its cyclin partner (primarily Cyclin T1), forms the P-TEFb complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, releasing RNAPII from promoter-proximal pausing and enabling productive transcript elongation.[3] By targeting CDK9 for degradation, this compound effectively halts this process, leading to the downregulation of short-lived mRNAs, many of which encode oncogenic proteins.[3]
Caption: The CDK9 Signaling Pathway in Transcriptional Regulation.
PROTAC-Mediated Degradation of CDK9
This compound brings the CDK9 protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin molecules to CDK9. The poly-ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action for a PROTAC molecule targeting CDK9.
Experimental Protocols
To generate a dose-response curve for this compound, two key experiments are required: a Western blot to quantify CDK9 protein degradation and a cell viability assay to assess cytotoxicity.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating a PROTAC involves treating cells with a range of concentrations, followed by assays to measure protein degradation and the downstream effects on cell viability.
Caption: A general experimental workflow for dose-response analysis of a PROTAC.
Protocol 1: Western Blot for CDK9 Degradation
This protocol details the steps to quantify the degradation of CDK9 protein following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HCT116, MV4-11)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8] After electrophoresis, transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Re-probing: Strip the membrane and re-probe with a primary antibody for a loading control.
-
Data Analysis:
-
Quantify the band intensity for CDK9 and the loading control using densitometry software.[8]
-
Normalize the CDK9 signal to the loading control signal.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[8]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1][9]
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-25,000 cells/well and allow them to adhere overnight.[8]
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations in triplicate for a desired period (e.g., 72 hours).[8]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[8][9]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[8][9]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Degradation of CDK9 by this compound
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| DMS114 (SCLC) | 24 | 1.09 | >90 |
| DMS53 (SCLC) | 24 | TBD | TBD |
| NCI-H446 (SCLC) | 24 | TBD | TBD |
Data for DMS114 is based on available information for this compound (Compound C3).[5][6] TBD (To Be Determined) indicates values that need to be experimentally derived.
Table 2: Cytotoxicity of this compound
| Cell Line | Treatment Time (hours) | IC50 (nM) |
| DMS114 (SCLC) | 72 | Nanomolar range |
| DMS53 (SCLC) | 72 | Nanomolar range |
| NCI-H446 (SCLC) | 72 | TBD |
Cytotoxicity has been reported in the nanomolar range for small cell lung cancer (SCLC) cells.[5][6] Precise IC50 values should be determined experimentally.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of this compound. By accurately determining the dose-response curves for both protein degradation and cell viability, researchers can effectively characterize the potency and efficacy of this novel protein degrader, paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Protein degradation analysis by western blot [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing PROTAC CDK9 Degrader-11 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation.[4][5] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, enabling the transcription of key genes, including oncogenes like c-Myc and anti-apoptotic proteins like Mcl-1.[3][6][7] Dysregulation of the CDK9 pathway is implicated in various cancers, making it a prime therapeutic target.[4][8]
PROTAC CDK9 degrader-11 (also known as Compound C3) is an orally active PROTAC designed to induce the degradation of CDK9.[9][10] These application notes provide a comprehensive guide to the key experimental techniques used to assess the efficacy of this compound, from initial protein degradation to downstream cellular effects.
Signaling Pathways and Mechanisms of Action
To effectively assess the efficacy of a CDK9 degrader, it is crucial to understand the underlying biological pathways.
Part 1: Quantifying CDK9 Degradation
The primary measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein. Western blotting is the gold standard technique for quantifying this degradation.[2] Key parameters to determine are the DC₅₀ (the concentration of PROTAC that results in 50% degradation) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[2]
Table 1: In Vitro Degradation Profile of CDK9 PROTACs
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Citation(s) |
| This compound | SCLC Cells | 1.09 | Not Specified | Not Specified | [9][10] |
| dCDK9-202 (Example) | TC-71 | 3.5 | >99 | 8 | [11][12] |
| THAL-SNS-032 (Example) | MOLT4 | Not Specified | Complete at 250 nM | Not Specified | [13] |
| B03 (Example) | MV4-11, MOLM13 | 7.62 | ~100 at 500 nM | Not Specified | [13] |
Protocol 1: Western Blot Analysis of CDK9 Degradation[2][6][14]
This protocol details the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to quantify CDK9 levels.
Materials:
-
Cell line of interest (e.g., a small cell lung cancer line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-β-actin or anti-GAPDH (loading control)[14][15]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Digital imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) in complete culture medium. Remove the existing medium and add the diluted compound or vehicle control. Incubate for a desired time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[6]
-
Protein Extraction: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the soluble protein extract.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.[6][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9 and a loading control (e.g., β-actin) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal using a digital imaging system.[6]
-
Quantify band intensities using image analysis software. Normalize the CDK9 band intensity to the loading control. Calculate the percentage of remaining CDK9 relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ.
-
Part 2: Assessing Downstream Cellular Effects
Effective degradation of CDK9 is expected to inhibit transcription of its target genes, leading to anti-proliferative effects and apoptosis in cancer cells.[3][6]
Cell Viability Assays
Cell viability assays measure the downstream functional consequences of CDK9 degradation.
Table 2: Anti-proliferative Activity of CDK9 PROTACs
| Compound | Cell Line | IC₅₀ (nM) | Assay Type | Citation(s) |
| This compound | SCLC Cells | Nanomolar range | Not Specified | [9][10] |
| dCDK9-202 (Example) | TC-71 | 8.5 | Not Specified | [11][12] |
| Compound 11c (Example) | MCF-7 | 17,000 (17 µM) | Not Specified | [17] |
Protocol 2: Cell Viability Assay (CellTiter-Glo®)[1][19]
This assay quantifies ATP levels, an indicator of metabolically active cells, to determine the effect of the degrader on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the diluted compound or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature (approx. 30 minutes).[18]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[18]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[18]
Gene Expression Analysis
RT-qPCR can be used to confirm that CDK9 degradation leads to the expected downregulation of its downstream target genes.
Protocol 3: RT-qPCR Analysis of Target Gene Expression[20][21]
Materials:
-
Treated cell samples (from a similar setup as Protocol 1)
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., MYC, MCL1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells after treatment and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction:
-
Set up qPCR reactions containing qPCR master mix, forward and reverse primers, and cDNA.
-
Run the reactions on a qPCR instrument using a standard cycling program.
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to the housekeeping gene. Calculate the relative gene expression changes using the ΔΔCt method to quantify the downregulation of target gene mRNA.[19]
Part 3: Confirming Target Engagement
To confirm that the PROTAC directly binds to CDK9 within the cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed. The principle is that ligand binding increases the thermal stability of the target protein.[20][21][22]
Protocol 4: Cellular Thermal Shift Assay (CETSA)[14][22]
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a short duration (e.g., 1-2 hours).
-
Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[21]
-
Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the heat-induced aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CDK9 at each temperature point by Western blot (as described in Protocol 1).
-
Data Interpretation: Plot the percentage of soluble CDK9 relative to the unheated control against the temperature. A rightward shift in the melting curve for the PROTAC-treated samples compared to the control indicates protein stabilization and confirms direct target engagement.[21]
In Vivo Efficacy Assessment
Following comprehensive in vitro characterization, the efficacy of this compound should be evaluated in vivo. This typically involves administering the compound to tumor-bearing animal models (e.g., mouse xenografts) and monitoring for tumor growth inhibition, target protein degradation in tumor tissue, and overall toxicity.[3][11][23]
Conclusion
The systematic evaluation of a PROTAC's efficacy requires a multi-faceted approach. By employing a combination of biochemical and cell-based assays, researchers can robustly characterize the potency and mechanism of action of this compound. The protocols outlined here provide a framework for quantifying target degradation, assessing downstream functional consequences, and confirming direct target engagement, thereby facilitating the development of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
- 16. preprints.org [preprints.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pelagobio.com [pelagobio.com]
- 23. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC CDK9 degrader-11 in specific cancer models (e.g., SCLC)
An overview of the application of PROTAC CDK9 Degrader-11, a potent and selective molecule for targeted protein degradation, in specific cancer models such as Small Cell Lung Cancer (SCLC). This document provides detailed data, signaling pathways, and experimental protocols for researchers and drug development professionals.
Application Notes
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its overactivity is a hallmark of several cancers, including the aggressive and highly proliferative Small Cell Lung Cancer (SCLC).[1][2] CDK9 is the catalytic subunit of the positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote gene transcription, particularly of anti-apoptotic proteins like MCL-1 and oncoproteins such as MYC.[3][4]
This compound (also known as Compound C3) is an orally active, potent, and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of CDK9.[5][6][7] It functions by forming a ternary complex between CDK9 and the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[6][8][9] This degradation-based approach offers a more profound and sustained suppression of the target compared to traditional inhibition.[4] In SCLC models, this compound has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis.[6][7][10]
Data Presentation
The following tables summarize the quantitative data for this compound in SCLC cell lines.
Table 1: Potency and Efficacy in SCLC Cell Lines
| Cell Line | Compound | IC50 (nM) | DC50 (nM) | Max Degradation (%) |
|---|---|---|---|---|
| NCI-H446 | This compound | 1.008[11] | 1.09[5][6][7][11] | 93.37[11] |
| NCI-H69 | This compound | 1.027[11] | 1.09[5][6][7][11] | 91.18[11] |
| DMS114 | This compound | Nanomolar Range[6] | - | - |
| DMS53 | this compound | Nanomolar Range[7] | - | - |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration.
Table 2: In Vivo Efficacy
| Cancer Model | Treatment | Outcome |
|---|---|---|
| NCI-H446 Xenograft | This compound | Demonstrated significant antitumor activity.[7] |
| SCLC Mini-PDX Models | this compound | Significantly reduced the proliferation of primary tumor samples from patients.[10][12][13] |
Signaling Pathway and Mechanism of Action
This compound hijacks the cell's ubiquitin-proteasome system to eliminate CDK9 protein. The degradation of CDK9 inhibits the P-TEFb complex, leading to reduced phosphorylation of RNA Polymerase II. This suppresses the transcription of key survival genes like MCL-1, ultimately triggering apoptosis in cancer cells.
Caption: Mechanism of action for this compound.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the anti-proliferative effect of the degrader on SCLC cells.
Caption: Workflow for a cell viability and cytotoxicity assay.
Materials:
-
SCLC cell lines (NCI-H446, NCI-H69)
-
Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
White, opaque 96-well plates suitable for luminescence
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Plate SCLC cells in white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
Adherence: Incubate plates for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of the diluted compound to the wells. Ensure the final DMSO concentration is below 0.1%. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plates for 72 hours.
-
Luminescence Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for CDK9 Degradation
This protocol is used to confirm the dose-dependent degradation of CDK9 protein.
Caption: Workflow for Western Blotting analysis.
Materials:
-
SCLC cells
-
This compound
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Primary antibodies: anti-CDK9, anti-MCL-1, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed SCLC cells in 6-well plates. Once attached, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 4, 8, or 24 hours).
-
Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CDK9, anti-MCL-1, and anti-β-Actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity to quantify protein degradation relative to the loading control.
In Vivo SCLC Xenograft Model
This protocol evaluates the anti-tumor efficacy of the degrader in a mouse model.
Caption: Workflow for an in vivo SCLC xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
SCLC cell line (e.g., NCI-H446)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Digital calipers
Procedure:
-
Cell Implantation: Subcutaneously inject ~5 x 10⁶ NCI-H446 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³ (Volume = 0.5 × length × width²).
-
Randomization: Randomize mice into cohorts (e.g., n=8-10 per group) for vehicle and treatment arms.
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily by oral gavage). The vehicle group receives the formulation buffer only.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times weekly to assess efficacy and toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis (e.g., Western blot to confirm in-vivo CDK9 degradation or immunohistochemistry).
References
- 1. CDK9 inhibition as an effective therapy for small cell lung cancer [diposit.ub.edu]
- 2. CDK9 inhibition as an effective therapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a Potent and Selective CDK9 Degrader as a Targeted Therapeutic Option for the Treatment of Small-Cell Lung Cancer. | Semantic Scholar [semanticscholar.org]
- 13. Collection - Identification of a Potent and Selective CDK9 Degrader as a Targeted Therapeutic Option for the Treatment of Small-Cell Lung Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for PROTAC CDK9 Degrader-11 in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-11, also known as Compound C3, is a potent and orally active proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 is a compelling therapeutic target in various cancers. This compound functions by recruiting the Cereblon E3 ubiquitin ligase to CDK9, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for utilizing this compound in drug discovery screening to assess its efficacy and mechanism of action.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation (CDK9 : PROTAC : CRBN) facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, leading to the depletion of cellular CDK9 levels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available data.
| Parameter | Cell Line(s) | Value | Reference |
| DC50 | Not specified | 1.09 nM | [1][2][3][4] |
| IC50 (Cytotoxicity) | Small Cell Lung Cancer (SCLC) cells | Nanomolar range | [1][2][3][4] |
| Cell Cycle Effect | DMS114 and DMS53 (SCLC) | G0/G1 phase arrest | [3][4] |
| In Vivo Activity | NCI-H446 xenograft mouse model | Antitumor activity observed | [3][4] |
Experimental Protocols
CDK9 Degradation Assessment by Western Blot
This protocol details the procedure to quantify the degradation of CDK9 in cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., DMS114, DMS53, NCI-H446)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-p-RNA Pol II (Ser2), anti-MYC, anti-MCL-1, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for determining DC50 is 0.1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Replace the medium with the treatment-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the loading control.
-
Calculate the percentage of CDK9 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells and include a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.[5][6][7][8][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a desired time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Downstream Signaling Pathway Analysis
Degradation of CDK9 is expected to inhibit transcriptional elongation, leading to the downregulation of short-lived oncoproteins.
To confirm the mechanism of action, it is recommended to perform western blot analysis for key downstream targets such as phosphorylated RNA Polymerase II (Ser2), MYC, and MCL-1 following treatment with this compound. A time-course and dose-response experiment will provide valuable insights into the kinetics and potency of the degrader's effect on this signaling pathway.
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of targeted CDK9 degradation. The protocols provided herein offer a framework for the systematic evaluation of its activity in various cancer cell models. These studies will aid in elucidating its mechanism of action and its potential as a novel anti-cancer agent.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Degron-Based PROTAC Targeting PLK1: A Potential Therapeutic Strategy for Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Peptide-based PROTAC degrader of FOXM1 suppresses cancer and decreases GLUT1 and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
troubleshooting PROTAC CDK9 degrader-11 experiments
Welcome to the technical support center for PROTAC CDK9 degrader-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this molecule.
Section 1: Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you with your this compound experiments.
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to specifically induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). It operates by co-opting the body's natural protein disposal machinery, the ubiquitin-proteasome system. The molecule simultaneously binds to CDK9 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of CDK9 with ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome. As a result, the levels of CDK9 protein within the cell are reduced.
Q2: I am not observing any degradation of CDK9 after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of CDK9 degradation. Here is a step-by-step troubleshooting guide:
-
Compound Integrity and Activity:
-
Solution: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. It is advisable to aliquot the stock solution and store it at -80°C. Consider verifying the compound's identity and purity via methods like LC-MS or NMR.
-
-
Cell Line-Specific Factors:
-
Solution: Confirm that your chosen cell line expresses sufficient levels of both CDK9 and the Cereblon (CRBN) E3 ligase. You can assess the expression levels of these proteins by Western blot. If the expression of either is low, consider using a different cell line known to have robust expression of both.
-
-
Experimental Conditions:
-
Solution: Optimize the concentration and treatment duration. Perform a dose-response experiment with a broad range of concentrations (e.g., from low nanomolar to micromolar) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal conditions for CDK9 degradation in your specific cell line.
-
-
Cell Permeability:
-
Solution: While this compound is orally active, its permeability can vary between different cell types. If you suspect poor cell permeability is an issue, you may need to consult relevant literature for permeability assays or consider alternative delivery methods if available.
-
Q3: I am observing a "hook effect" with my this compound. What is it and how can I address it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC. This occurs because the high concentration of the degrader favors the formation of binary complexes (PROTAC-CDK9 or PROTAC-CRBN) over the productive ternary complex (CDK9-PROTAC-CRBN) that is required for degradation.
-
Solution: To mitigate the hook effect, it is crucial to perform a comprehensive dose-response experiment. This will help you identify the optimal concentration range that yields maximal degradation and avoid the higher concentrations where the hook effect becomes prominent.
Q4: How can I be sure that the observed decrease in CDK9 protein is due to proteasomal degradation and not off-target effects?
To confirm that the reduction in CDK9 is due to the intended mechanism of action, you should perform the following control experiments:
-
Proteasome Inhibition:
-
Solution: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If the degradation of CDK9 is proteasome-dependent, the presence of the inhibitor should rescue the protein from degradation.
-
-
Negative Control:
-
Solution: Use a negative control that is structurally similar to this compound but is unable to bind to either CDK9 or Cereblon. For a Cereblon-recruiting PROTAC, a common negative control strategy is to use a molecule with a modification that ablates binding to Cereblon, such as a methylated analogue. This will help to demonstrate that the observed degradation is dependent on the formation of the ternary complex.
-
-
mRNA Levels:
-
Solution: To rule out transcriptional inhibition, measure the mRNA levels of CDK9 using quantitative real-time PCR (qRT-PCR). If the PROTAC is functioning correctly as a degrader, you should see a decrease in CDK9 protein levels without a significant change in its mRNA levels.
-
Q5: What are the potential off-target effects of this compound?
While PROTACs are designed for specificity, off-target effects can still occur. For this compound, potential off-target effects could arise from:
-
The CDK9 Warhead: The ligand that binds to CDK9 may have some affinity for other kinases, especially other cyclin-dependent kinases (CDKs).
-
The Cereblon Ligand: The part of the molecule that recruits Cereblon might induce the degradation of other proteins that are natural substrates of this E3 ligase. A known off-target effect of some Cereblon-based PROTACs is the degradation of neosubstrates like IKZF1 and IKZF3.
-
Solution: To assess the selectivity of this compound, a proteome-wide analysis using techniques like mass spectrometry (e.g., TMT-based proteomics) can be performed. This will provide a global view of protein level changes upon treatment with the degrader. Additionally, Western blotting for known off-targets of the warhead and the E3 ligase ligand can provide more targeted insights.
Section 2: Data Presentation
Table 1: In Vitro Performance of this compound
| Parameter | Value | Cell Line(s) | Reference |
| DC₅₀ | 1.09 nM | Small Cell Lung Cancer (SCLC) cells | |
| IC₅₀ | Nanomolar range | DMS114 and DMS53 | |
| Effect | Induces cell cycle arrest at G0/G1 phase; Inhibits cell invasion | DMS114 and DMS53 | |
| In Vivo Activity | Shows antitumor activity | NCI-H446 xenograft mouse model |
Section 3: Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and validate the activity of this compound.
Protocol 1: Western Blot for CDK9 Degradation
This protocol is to assess the dose- and time-dependent degradation of CDK9 protein.
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-CRBN, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of the degrader (e.g., the determined DC₅₀) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, CRBN, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK9 and CRBN levels to the loading control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for CDK9 mRNA Levels
This protocol is to determine if the reduction in CDK9 protein is due to degradation rather than transcriptional inhibition.
Materials:
-
Cells treated with this compound and a vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CDK9 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for CDK9 and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CDK9 and the housekeeping gene.
-
Calculate the relative expression of CDK9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Section 4: Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: General experimental workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for lack of CDK9 degradation.
PROTAC CDK9 degrader-11 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered during experiments with PROTAC CDK9 degrader-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By hijacking the body's natural protein disposal system, it offers a potential therapeutic strategy for diseases where CDK9 activity is dysregulated, such as in various cancers.[1][2]
Q2: What are the known solubility characteristics of this compound?
A2: While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, it is known to be soluble in dimethyl sulfoxide (DMSO). For a similar compound, PROTAC CDK9 Degrader-1, the solubility in DMSO is reported to be ≥ 104 mg/mL.[3] Due to their high molecular weight and complex structures, PROTACs often exhibit limited aqueous solubility.[4]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[3] Sonication or gentle heating may be used to aid dissolution. To minimize the risk of precipitation when diluting into aqueous buffers for experiments, it is advisable to add the DMSO stock solution dropwise to the aqueous medium while vortexing.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored at -20°C.[5] Once dissolved in a solvent, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q5: What are the common stability issues with PROTACs like CDK9 degrader-11?
A5: PROTACs can be susceptible to chemical and metabolic instability. Chemical instability may involve hydrolysis of labile functional groups, particularly in aqueous solutions. Metabolic instability, a concern for in-cell and in-vivo experiments, involves enzymatic degradation, often by liver microsomes.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible precipitate upon dilution of DMSO stock into aqueous solutions (e.g., PBS, cell culture media).
-
Inconsistent or lower-than-expected activity in cellular assays.
Possible Causes:
-
The concentration of the PROTAC in the final aqueous solution exceeds its solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
Solutions:
| Solution | Description |
| Lower Final Concentration | Reduce the final working concentration of the PROTAC in your assay. |
| Increase DMSO Concentration | If tolerated by your experimental system, slightly increase the final percentage of DMSO (typically up to 0.5-1%). |
| Use a Co-solvent | Consider using a small percentage of a water-miscible organic co-solvent, such as ethanol, in your final aqueous solution. |
| Formulation Strategies | For in vivo studies, advanced formulation strategies like the use of cyclodextrins or lipid-based formulations may be necessary to improve solubility. |
Issue 2: Inconsistent or No Degradation of CDK9
Symptoms:
-
Western blot analysis shows no significant decrease in CDK9 levels after treatment.
-
Lack of expected downstream biological effects.
Possible Causes:
-
Degradation of the PROTAC in the experimental medium.
-
Insufficient cellular uptake of the PROTAC.
-
The chosen cell line may have low expression of the necessary E3 ligase.
Solutions:
| Solution | Description |
| Assess Compound Stability | Perform a stability study by incubating the PROTAC in your cell culture medium for the duration of your experiment and analyze its integrity by LC-MS. |
| Optimize Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for observing CDK9 degradation.[7] |
| Verify E3 Ligase Expression | Confirm that your cell line expresses the E3 ligase (e.g., Cereblon or VHL) that is recruited by your PROTAC. |
| Include Positive Controls | Use a known effective CDK9 inhibitor or another CDK9 degrader as a positive control to validate your assay system. |
Quantitative Data Summary
While specific quantitative solubility and stability data for this compound is limited in the public domain, the following table summarizes key properties based on available information for this compound and similar CDK9 degraders.
| Parameter | Value | Source |
| Molecular Formula | C39H48Cl2N10O5 | [5] |
| Molecular Weight | 823.77 g/mol | [5] |
| Recommended Storage | -20°C | [5] |
| Solubility in DMSO | Soluble (Specific value not published for degrader-11; ≥ 104 mg/mL for a similar compound) | [3] |
| DC50 (for CDK9 degradation) | 1.09 nM (in small cell lung cancer cells) | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent plates
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in DMSO.
-
Add 2 µL of each DMSO dilution to a 96-well plate in triplicate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Transfer the solutions to a 96-well filter plate and centrifuge to remove any precipitate.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance at a wavelength where the compound has maximum absorbance.
-
Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in DMSO and PBS.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the metabolic stability of this compound in the presence of human liver microsomes (HLM).[6]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLM in phosphate buffer at 37°C.
-
Add the PROTAC to the HLM mixture and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Visualizations
Caption: CDK9 Signaling and PROTAC-mediated Degradation.
Caption: Troubleshooting Workflow for PROTAC Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
minimizing off-target effects of PROTAC CDK9 degrader-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC CDK9 degrader-11, also known as C3. This guide is designed for researchers, scientists, and drug development professionals to facilitate successful experimentation and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C3) and how does it work?
A1: this compound (C3) is a heterobifunctional molecule designed to induce the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is classified as a Proteolysis Targeting Chimera (PROTAC). The molecule consists of three key components: a ligand that binds to CDK9 (derived from the inhibitor AT-7519), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By simultaneously binding to both CDK9 and CRBN, C3 forms a ternary complex that facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.[1][3] This leads to the depletion of CDK9 protein levels within the cell.
Q2: What are the key performance characteristics of this compound (C3)?
A2: this compound (C3) is a highly potent degrader of CDK9 with a DC50 (concentration for 50% degradation) of 1.09 nM in NCI-H69 small cell lung cancer (SCLC) cells.[2][4] It has demonstrated significant cytotoxicity in various SCLC cell lines with IC50 (concentration for 50% inhibition of cell growth) values in the low nanomolar range.[1][2]
Q3: What are the expected downstream effects of CDK9 degradation by C3?
A3: As a key regulator of transcriptional elongation, the degradation of CDK9 by C3 leads to several downstream effects. These include the decreased phosphorylation of RNA Polymerase II at Serine 2 and Serine 5, which inhibits transcription.[2] This results in the reduced expression of short-lived oncoproteins such as c-Myc.[2] Consequently, treatment with C3 can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis.[1][4]
Q4: What are the known off-target effects of this compound (C3)?
A4: PROTAC C3 was developed from the CDK inhibitor AT-7519.[1] AT-7519 is a multi-CDK inhibitor with activity against CDK1, CDK2, CDK4, CDK5, and CDK6, in addition to CDK9.[5][6][7] While the PROTAC modality can enhance selectivity, users should be aware of potential off-target effects related to the parent inhibitor. It is recommended to perform control experiments, such as comparing the effects of C3 with those of AT-7519 and a non-degrading control molecule, to distinguish between effects due to CDK9 degradation and potential off-target inhibition.
Q5: What are essential control experiments for validating C3-mediated degradation?
A5: To ensure that the observed effects are due to the specific degradation of CDK9, several control experiments are crucial:
-
Vehicle Control: To assess the baseline protein levels and cellular phenotype in the absence of the degrader.
-
Negative Control PROTAC: A structurally similar molecule that does not bind to either CDK9 or the E3 ligase to confirm that the degradation is not due to non-specific effects of the compound structure.
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue CDK9 from degradation, confirming that the protein loss is proteasome-dependent.[8]
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the E3 ligase ligand (e.g., thalidomide or pomalidomide) should compete with C3 for binding to the E3 ligase and prevent CDK9 degradation.
Data Summary
Table 1: In Vitro Performance of this compound (C3)
| Parameter | Cell Line | Value | Reference |
| DC50 | NCI-H69 | 1.09 nM | [2][4] |
| IC50 | NCI-H69 | 0.530 nM | [2] |
| NCI-H146 | 1.251 nM | [2] | |
| NCI-H446 | 3.768 nM | [2] | |
| NCI-H524 | 2.564 nM | [2] | |
| DMS114 | 1.897 nM | [2] |
Signaling and Experimental Workflow Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PROTAC CDK9 Degrader-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC CDK9 degrader-11. The information is designed to help overcome common challenges and resistance mechanisms encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that induces the degradation of Cyclin-Dependent Kinase 9 (CDK9) through the ubiquitin-proteasome system. It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome and thereby reducing its cellular levels.
Q2: What are the known resistance mechanisms to CDK9 degraders?
A2: Resistance to CDK9 inhibitors and degraders can arise from several factors. A primary mechanism is the acquisition of mutations in the CDK9 kinase domain, such as the L156F mutation, which can sterically hinder the binding of the degrader.[1][2] Other potential mechanisms include the upregulation of alternative survival pathways, mutations or downregulation of the recruited E3 ligase machinery, or increased expression of the CDK9 target protein itself.[3][4]
Q3: My cells are showing reduced sensitivity to this compound over time. What could be the cause?
A3: Reduced sensitivity, or acquired resistance, after prolonged treatment is a common challenge. This can be due to the selection of a cell population with pre-existing resistance mechanisms, such as the L156F mutation in CDK9.[1][2] It is also possible that the cells have adapted by upregulating compensatory signaling pathways. To investigate this, it is recommended to sequence the CDK9 gene in the resistant cells and perform a dose-response comparison with the parental cell line.
Q4: I am observing a "hook effect" with this compound. What does this mean and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with CDK9 or the E3 ligase alone) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that promotes maximal degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or weak degradation of CDK9 observed. | Suboptimal PROTAC concentration. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell model using Western Blot or qPCR. Consider using a different cell line with higher E3 ligase expression. | |
| Poor cell permeability of the PROTAC. | While this compound is described as orally active, permeability can be cell-line dependent. If suspected, consider evaluating ternary complex formation in vitro. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and growth conditions for all experiments. |
| Degradation of PROTAC stock solution. | Aliquot the PROTAC stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High background or non-specific bands on Western Blot. | Issues with the primary or secondary antibody. | Titrate the antibody concentrations to find the optimal dilution. Ensure the blocking step is sufficient. |
| Contaminated buffers or reagents. | Prepare fresh buffers and filter-sterilize them. Ensure all equipment is clean. |
Data Presentation
In Vitro Activity of this compound
| Compound | DC50 (nM) | Target Cell Lines | Reported Cytotoxicity (IC50) |
| This compound (Compound C3) | 1.09 | Small Cell Lung Cancer (SCLC) cells | Nanomolar range |
Data is based on publicly available information and may vary depending on the experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy and mechanism of action of this compound. These may require optimization for your specific cell line and experimental setup.
Protocol 1: Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance) using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for CDK9 Degradation
Objective: To quantify the degradation of CDK9 protein following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against CDK9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of CDK9 degradation relative to the loading control and the vehicle-treated sample.
Visualizations
Caption: Mechanism of action for PROTAC-mediated degradation of CDK9.
Caption: Troubleshooting workflow for overcoming resistance to CDK9 degraders.
References
Technical Support Center: PROTAC CDK9 Degrader-11 Linker Optimization Strategies
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the linker for PROTAC CDK9 degraders, exemplified by our hypothetical "PROTAC CDK9 degrader-11" series. The principles and data presented here are derived from published studies on well-characterized CDK9 degraders and are intended to guide your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC CDK9 degrader?
A1: There is no single optimal linker length; it is highly dependent on the specific CDK9 inhibitor (warhead) and the E3 ligase ligand being used.[1] The optimal length must be determined empirically for each PROTAC series. For example, studies with CDK9 degraders have shown that both very short and very long linkers can be suboptimal, while an intermediate length often provides the best degradation potency (DC50) and maximal degradation (Dmax).
Q2: How does the composition of the linker, beyond its length, affect the performance of a CDK9 PROTAC?
A2: Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity.[2] Common linker types include polyethylene glycol (PEG) chains, which enhance hydrophilicity, and alkyl chains.[3] More rigid linkers incorporating elements like piperazine or triazole rings can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability.[4] The choice between a flexible or rigid linker depends on the specific structural requirements for forming a productive ternary complex between CDK9 and the E3 ligase.
Q3: My CDK9 PROTAC shows good binding to CDK9 and the E3 ligase in binary assays but fails to induce degradation in cells. What could be the linker-related issue?
A3: This common issue often points to a failure in forming a stable and productive ternary complex (CDK9-PROTAC-E3 ligase). Potential linker-related causes include:
-
Incorrect Length or Rigidity: The linker may be too short, causing steric clashes, or too long and flexible, leading to an unstable complex.[2]
-
Poor Physicochemical Properties: The linker may confer poor cell permeability or solubility, preventing the PROTAC from reaching its intracellular target.
-
Suboptimal Attachment Points: The points where the linker connects to the CDK9 inhibitor and the E3 ligase ligand are critical for the correct orientation of the proteins in the ternary complex.[5]
Q4: I'm observing a "hook effect" with my CDK9 PROTAC, where degradation efficiency decreases at higher concentrations. Can linker design help?
A4: Yes, linker design can mitigate the hook effect. The hook effect arises from the formation of non-productive binary complexes (CDK9-PROTAC or PROTAC-E3 ligase) at high PROTAC concentrations.[6] A well-designed linker can enhance the stability and positive cooperativity of the ternary complex, shifting the equilibrium away from the formation of binary complexes. This can widen the effective concentration window for degradation.
Troubleshooting Guides
Issue 1: No or Weak CDK9 Degradation Observed
-
Potential Cause: Suboptimal linker length.
-
Troubleshooting Step: Synthesize and test a library of PROTACs with systematically varied linker lengths. For example, if using a PEG linker, test variants with 3, 4, 5, and 6 PEG units. For alkyl linkers, vary the number of methylene groups.[1]
-
Potential Cause: Inappropriate linker flexibility.
-
Troubleshooting Step: If using a highly flexible linker (e.g., a long PEG chain), try incorporating rigid elements like a phenyl or piperazine ring. Conversely, if using a very rigid linker, test a more flexible alkyl or PEG-based alternative.
-
Potential Cause: Poor cell permeability.
-
Troubleshooting Step: If poor permeability is suspected, modify the linker to be more hydrophobic or introduce features known to improve cell uptake. The overall physicochemical properties of the PROTAC, heavily influenced by the linker, should be assessed.
Issue 2: Low Degradation Potency (High DC50)
-
Potential Cause: Weak ternary complex formation.
-
Troubleshooting Step: Optimize the linker to promote favorable protein-protein interactions within the ternary complex. This is often an iterative process of modifying linker length and composition and then re-evaluating degradation.
-
Potential Cause: Negative cooperativity in ternary complex formation.
-
Troubleshooting Step: The linker may be forcing an unfavorable orientation of CDK9 and the E3 ligase. Altering the linker's length, composition, or attachment points can change the relative orientation and potentially lead to positive cooperativity.
Data Presentation
The following tables summarize quantitative data from studies on CDK9 PROTACs where the linker was systematically modified. This data illustrates the critical impact of linker length and composition on degradation efficacy.
Table 1: Effect of Linker Length on CDK9 Degradation (SNS-032-based PROTACs)
Data from a study on CDK9 degraders utilizing the CDK9 inhibitor SNS-032 and a CRBN E3 ligase ligand, with varying methylene group linkers, tested in TC-71 cells.[1]
| Compound ID | Linker Composition | DC50 (nM) |
| 11 | 4x CH2 | 11.2 |
| 16 | 9x CH2 | 10.2 |
| 17 | 11x CH2 | 14.7 |
| 18 | 7x CH2 | 7.6 |
| dCDK9-202 | PEG-based | 3.5 |
Note: dCDK9-202 contains a PEG-based linker and shows improved potency.
Table 2: Effect of Linker Composition and Length on CDK9 Degradation (AT7519-based PROTACs)
Data from a study on CDK9 degraders utilizing the CDK9 inhibitor AT7519.[2]
| Compound ID | Linker Type | Linker Length (atoms) | % CDK9 Degradation at 1 µM |
| 3a | Alkyl | 10 | ~50% |
| 3b | Alkyl | 12 | >75% |
| 3c | Alkyl | 14 | >90% |
| 4a | Amide | 10 | ~60% |
| 4b | Amide | 12 | >80% |
| 4c | Amide | 14 | >95% |
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation (DC50 and Dmax Determination)
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., TC-71, MOLT4) at a suitable density to achieve 70-80% confluency at the time of treatment. Treat cells with a serial dilution of the PROTAC CDK9 degrader for a specified duration (e.g., 6, 18, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the CDK9 signal to the loading control. Calculate the percentage of CDK9 remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This biophysical assay measures the formation and stability of the CDK9-PROTAC-E3 ligase ternary complex.
-
Immobilization: Immobilize a purified E3 ligase (e.g., CRBN) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
Inject a series of concentrations of purified CDK9 over the immobilized E3 ligase to check for any non-specific binding.
-
-
Ternary Complex Analysis: Inject a series of concentrations of purified CDK9 in the presence of a constant concentration of the PROTAC over the E3 ligase-functionalized surface. An increase in the SPR signal compared to the binary interactions indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary complexes. This data can also be used to determine the cooperativity of ternary complex formation.
Visualizations
Caption: General mechanism of PROTAC-mediated degradation of CDK9.
Caption: A logical workflow for PROTAC CDK9 degrader linker optimization.
Caption: Troubleshooting flowchart for a lack of CDK9 degradation.
References
- 1. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liposomal formulation of the CDK9 PROTAC THAL-SNS-032 enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation PMID: 37071962 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
addressing PROTAC CDK9 degrader-11 delivery challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PROTAC CDK9 degrader-11. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or no CDK9 degradation | Poor cell permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. | 1. Verify the permeability of your cell line. 2. Increase incubation time. 3. Consider using a cell line with higher permeability or employing permeabilization agents as a positive control. 4. Utilize a formulation strategy to enhance delivery, such as lipid-based nanoparticles or polymeric micelles. |
| Suboptimal concentration (Hook Effect): At very high concentrations, the formation of binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) can be favored over the productive ternary complex, leading to reduced degradation.[1] | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration. | |
| Inactive compound: Improper storage or handling may lead to compound degradation. | Store the compound as recommended (-20°C) and prepare fresh stock solutions for each experiment.[2] | |
| Low E3 ligase expression: The cell line may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by this compound. | 1. Confirm CRBN expression levels in your cell line via Western blot or qPCR. 2. Consider using a cell line with known high CRBN expression. | |
| High cell toxicity unrelated to CDK9 degradation | Off-target effects: At high concentrations, the compound may exhibit off-target toxicity. | 1. Perform a dose-response curve for cytotoxicity to determine the therapeutic window. 2. Use the lowest effective concentration that induces CDK9 degradation. 3. Include a negative control (structurally similar but inactive compound if available). |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.5% for DMSO). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell confluence, passage number, or cell health can affect experimental outcomes. | Standardize cell culture conditions, including seeding density, passage number, and ensure cells are healthy and actively dividing at the time of treatment. |
| Precipitation of the compound: this compound may have limited solubility in aqueous media, leading to precipitation upon dilution. | 1. Prepare fresh dilutions from a DMSO stock for each experiment. 2. Ensure thorough mixing upon dilution. 3. Consider using formulation strategies like amorphous solid dispersions to improve solubility.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Compound C3, is an orally active Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 9 (CDK9).[2][5] It is a heterobifunctional molecule composed of a ligand that binds to CDK9, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2][6] By bringing CDK9 and the E3 ligase into close proximity, it facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.[6]
Q2: What are the expected downstream effects of CDK9 degradation by this compound?
A2: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation.[7] Degradation of CDK9 leads to reduced phosphorylation of RNA Pol II, resulting in the downregulation of short-lived mRNAs of anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc.[8][9] This ultimately leads to cell cycle arrest, inhibition of cell invasion, and apoptosis in sensitive cancer cells.[2][10]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: this compound has a reported DC50 of 1.09 nM in NCI-H69 cells.[2][5][9][10] A good starting point for a dose-response experiment would be to use a concentration range spanning from 0.1 nM to 1 µM to determine the optimal concentration for your specific cell line and assay.
Q4: How can I improve the delivery and bioavailability of this compound for in vivo studies?
A4: While this compound is orally active, its large size and physicochemical properties can still present delivery challenges.[2][5] Formulation strategies can significantly improve bioavailability. These include the use of amorphous solid dispersions (ASDs) to enhance solubility, polymeric micelles, and lipid-based nanoparticles to improve both solubility and permeability.[4] Taking the compound with food has also been suggested to improve the in vivo exposure of some PROTACs.[11]
Q5: Are there known off-target effects for this compound?
A5: While PROTACs are designed for selectivity, off-target effects can still occur, especially at higher concentrations. For CRBN-based PROTACs, potential off-targets include neosubstrates of CRBN, such as IKZF1 and IKZF3.[12] It is recommended to assess the levels of these proteins as part of your selectivity profiling. Additionally, the warhead used to bind CDK9 may have inhibitory activity against other kinases.
Data Presentation
Table 1: Comparative Performance of CDK9 PROTAC Degraders
| Degrader | Target Ligand (Warhead) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| This compound (Compound C3) | CDK9 ligand 3 | Cereblon (CRBN) | NCI-H69 | 1.09 | Not Reported | 0.530 - 3.768 (in various SCLC lines) | [2][5][9][10] |
| dCDK9-202 | SNS-032 | Cereblon (CRBN) | TC-71 | 3.5 | >99 | 8.5 | [13][14] |
| THAL-SNS-032 | SNS-032 | Cereblon (CRBN) | MOLT4 | Not Reported | Complete at 250 nM | 50 | [15][16] |
| PROTAC 2 | Aminopyrazole | Cereblon (CRBN) | MiaPaCa2 | 158 | Not Reported | Not Reported | [17] |
| Compound F3 (dual degrader) | Not Specified | Not Specified | PC-3 | 33 (for CDK9) | Not Reported | Not Reported | [18] |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK9 Degradation
Objective: To determine the dose- and time-dependent degradation of CDK9 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H446, DMS114, or DMS53) at a density that allows for 70-80% confluency at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. Also, probe for downstream markers like p-RNA Pol II (Ser2) and c-Myc, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the CDK9 signal to the loading control. Calculate the percentage of CDK9 degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Protocol 3: Cellular Permeability Assessment (Caco-2 Assay)
Objective: To evaluate the intestinal permeability of this compound.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Permeability Assay:
-
Wash the monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral permeability, add the transport buffer containing this compound to the apical side and fresh transport buffer to the basolateral side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from both the apical and basolateral compartments at different time points.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the compound.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified CDK9 signaling pathway and the point of intervention by this compound.
Caption: Troubleshooting workflow for addressing low CDK9 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 15. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. THAL-SNS-032 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
interpreting unexpected results with PROTAC CDK9 degrader-11
Welcome to the technical support center for PROTAC CDK9 degrader-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this molecule in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It operates by hijacking the cell's native ubiquitin-proteasome system. The molecule simultaneously binds to CDK9 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[1][3] This proximity facilitates the tagging of CDK9 with ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of CDK9 protein from the cell.[4]
Q2: I'm observing a decrease in degradation at higher concentrations of this compound. What is happening?
A2: This phenomenon is known as the "hook effect".[5][6] It occurs when the concentration of the PROTAC is too high, leading to the formation of non-productive binary complexes (PROTAC-CDK9 or PROTAC-CRBN) instead of the productive ternary complex (CDK9-PROTAC-CRBN) required for degradation.[6] These binary complexes compete with and inhibit the formation of the ternary complex, reducing degradation efficiency. It is critical to perform a comprehensive dose-response experiment to identify the optimal concentration range that yields maximal degradation.[6]
Q3: How can I confirm that the observed reduction in CDK9 protein levels is due to proteasomal degradation and not transcriptional inhibition?
A3: This is a crucial validation step. To distinguish between protein degradation and transcriptional inhibition, you should perform two key control experiments:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If the PROTAC is working correctly, the proteasome inhibitor should "rescue" CDK9 from degradation, meaning its protein levels will remain stable compared to cells treated with the PROTAC alone.[7]
-
mRNA Quantification: Measure the mRNA levels of CDK9 using quantitative real-time PCR (qPCR). A functional degrader will significantly decrease protein levels without affecting mRNA levels.[5]
Q4: What are the essential controls to include in my experiment?
A4: To ensure your results are robust and correctly interpreted, the following controls are highly recommended:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of CDK9 protein.
-
Proteasome Inhibitor Control (e.g., MG132): Confirms the degradation is proteasome-dependent.[7]
-
E3 Ligase Ligand Control (e.g., Thalidomide): As this compound recruits CRBN, co-treatment with a free CRBN ligand like thalidomide should competitively inhibit ternary complex formation and rescue CDK9 degradation.[7]
-
Negative Control PROTAC: An ideal control is a molecule structurally similar to this compound but with a modification (e.g., altered stereochemistry) that prevents it from binding to either CDK9 or CRBN. This control should not induce degradation.[8]
Q5: What are some known performance metrics for this compound?
A5: this compound (also referred to as Compound C3) is an orally active and potent degrader.[3] Key reported values are summarized in the table below.
| Parameter | Value | Cell Line(s) | Notes |
| DC₅₀ | 1.09 nM | Not Specified | The concentration that causes 50% degradation of the target protein.[3] |
| IC₅₀ | Nanomolar Range | SCLC Cells (DMS114, DMS53) | The concentration that causes 50% inhibition of cell viability.[3] |
| Cellular Effect | G0/G1 Phase Arrest | DMS114, DMS53 | Induces cell cycle arrest and inhibits cell invasion.[3] |
| In Vivo Activity | Antitumor Activity | NCI-H446 Xenograft | Demonstrates efficacy in a mouse model of small cell lung cancer.[3] |
Section 2: Troubleshooting Guides
Problem 1: No or Weak Degradation of CDK9 Observed
Observing a lack of degradation can be frustrating. This step-by-step workflow helps systematically identify the potential point of failure.
Caption: A logical workflow for troubleshooting lack of CDK9 degradation.
Detailed Steps:
-
Verify Compound Integrity: Ensure your this compound stock solution has not degraded. Aliquot stocks and avoid repeated freeze-thaw cycles.[5] If in doubt, verify the compound's integrity using methods like LC-MS.[9]
-
Validate Cell Model: Confirm that your chosen cell line expresses sufficient levels of both the target protein (CDK9) and the recruited E3 ligase (CRBN).[5] This can be easily checked via Western Blot or qPCR.[5][9] Low expression of either component will limit degradation.
-
Optimize Concentration & Time:
-
Dose-Response: You may be observing the "hook effect" or using a suboptimal concentration.[6] Test a wide range of concentrations (e.g., from low pM to high µM) to find the optimal window for degradation.
-
Time Course: Degradation kinetics vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the point of maximum degradation (Dmax). Some degraders are fast, while others are slow.[10]
-
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[6][11] If you suspect this, consider using alternative delivery methods if possible or evaluating ternary complex formation in a cell-free system to confirm the PROTAC is functional.
-
Confirm Ternary Complex Formation: If degradation is still absent despite cellular expression of CDK9 and CRBN, the issue may be a failure to form the required ternary complex. Biophysical assays like TR-FRET or SPR can be used to measure this interaction directly.[6]
-
Troubleshoot Western Blot: If all else fails, the issue may lie with your detection method. Refer to the detailed Western Blot protocol and troubleshooting tips in Section 3.
Problem 2: Inconsistent Results Between Experiments
Variability can obscure real effects. Here are common causes and solutions.
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Maintain consistent cell passage numbers, confluency, and growth conditions for all experiments.[5] |
| Inaccurate Pipetting | Always use calibrated pipettes. Prepare a master mix for treating multiple wells or plates to minimize pipetting errors.[5] |
| Degradation of PROTAC Stock | Aliquot the PROTAC stock solution upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.[5][12] |
| Contaminated Buffers/Reagents | Prepare fresh buffers and filter-sterilize them. Ensure all lab equipment is clean.[5] |
Section 3: Key Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
This protocol details the steps to quantify changes in CDK9 protein levels following treatment.
Caption: General experimental workflow for Western Blot analysis.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound, vehicle control, and other relevant controls for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).[9]
-
Incubate the membrane with a primary antibody against CDK9 and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the CDK9 signal to the loading control.
Protocol 2: qPCR for CDK9 mRNA Levels
This protocol is used to confirm that this compound does not affect gene expression.
Methodology:
-
Cell Treatment & RNA Extraction: Treat cells as you would for a Western Blot. Harvest the cells and extract total RNA using a commercial kit.[5]
-
RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.[5]
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, cDNA, and primers for CDK9 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[5]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of CDK9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.[5]
Section 4: Signaling Pathway Context
Understanding the biological role of CDK9 is essential for interpreting downstream effects of its degradation.
Caption: The CDK9 signaling pathway in transcriptional regulation.
CDK9 is a core component of the Positive Transcription Elongation Factor b (P-TEFb) complex, along with a cyclin partner (most commonly Cyclin T1).[1][13] P-TEFb plays a critical role in releasing paused RNA Polymerase II by phosphorylating its C-terminal domain (CTD).[1] This action promotes active transcriptional elongation, leading to the expression of many genes, including short-lived anti-apoptotic proteins like Mcl-1.[1] By inducing the degradation of CDK9, this compound effectively halts this process, leading to decreased levels of pro-survival proteins and subsequent cell cycle arrest or apoptosis, particularly in cancer cells that are highly dependent on this pathway.[3]
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. contractpharma.com [contractpharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: PROTAC CDK9 Degrader-11 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC CDK9 degrader-11 in their experiments.
Troubleshooting Guide
Issue 1: No or Poor CDK9 Degradation Observed
Question: My Western blot shows no significant reduction in CDK9 levels after treating cells with this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of CDK9 degradation. Here's a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Compound Integrity:
-
Cellular Permeability:
-
Ternary Complex Formation:
-
Solution: The formation of a stable ternary complex between CDK9, the PROTAC, and the E3 ligase is crucial for degradation.[3][4][5] The linker length and composition of the PROTAC are critical for this step.[3] If possible, use biophysical assays like FRET, SPR, or AlphaLISA to confirm ternary complex formation.[6]
-
-
E3 Ligase Expression:
-
Solution: The recruited E3 ligase (e.g., Cereblon or VHL) must be expressed in the cell line being used.[7] Verify the expression level of the relevant E3 ligase components by Western blot.
-
-
Proteasome Activity:
-
Solution: The proteasome is responsible for degrading the ubiquitinated CDK9. To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG132 or Carfilzomib.[2] This should rescue CDK9 from degradation.
-
-
Experimental Conditions:
-
Solution: Optimize the concentration and incubation time of the PROTAC. Shorter time points (<6 hours) are often used to identify direct degradation, while longer time points (>8 hours) might be needed for less efficient degraders, though this increases the risk of off-target effects.[2]
-
Issue 2: The "Hook Effect"
Question: I observe CDK9 degradation at lower concentrations of my PROTAC, but at higher concentrations, the degradation is less efficient. Why is this happening?
Answer:
This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs.[8]
Explanation:
At high concentrations, the PROTAC can form binary complexes with either CDK9 or the E3 ligase, but not the productive ternary complex required for degradation.[8] This saturation of binding sites prevents the formation of the "bridge" between the target protein and the E3 ligase, leading to reduced degradation.[8]
Solution:
Perform a detailed dose-response curve with a wide range of concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).[9] This will help you work within the effective concentration window and avoid the hook effect.
Issue 3: Significant Cytotoxicity Uncorrelated with CDK9 Degradation
Question: My cell viability assays show significant cell death, but it doesn't seem to correlate with the level of CDK9 degradation. What could be the cause?
Answer:
This suggests potential off-target effects or general compound toxicity.[10]
Possible Causes & Solutions:
-
Off-Target Kinase Inhibition:
-
General Compound Toxicity:
-
Disruption of the Ubiquitin-Proteasome System:
-
Solution: The PROTAC hijacks the cell's protein degradation machinery. Excessive activation could disrupt normal cellular processes and lead to toxicity. Monitor the levels of key autophagy proteins like p62/SQSTM1 if the degrader utilizes this pathway.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I confirm that the observed loss of CDK9 is due to degradation and not transcriptional downregulation?
A1: To differentiate between protein degradation and reduced transcription, you should measure the mRNA levels of CDK9 using quantitative PCR (qPCR) or digital droplet PCR (ddPCR).[12] If the PROTAC is working as intended, you should see a decrease in CDK9 protein levels without a significant change in its mRNA levels.[2]
Q2: What are the key parameters to quantify PROTAC efficacy?
A2: The two main parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[9]
-
Dmax: The maximum percentage of protein degradation achieved.[9]
Q3: What are the essential controls for a Western blot experiment assessing PROTAC-induced degradation?
A3:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the PROTAC.[10]
-
Proteasome Inhibitor Control: Cells pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC to confirm proteasome-dependent degradation.[2]
-
E3 Ligase Ligand Control: Cells treated with the E3 ligase binder portion of the PROTAC alone to ensure it doesn't cause degradation on its own.
-
Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[12]
Q4: How can I be sure my PROTAC is selective for CDK9?
A4: Selectivity is crucial. While a PROTAC can be more selective than its parent inhibitor, it's important to verify this.[2][13]
-
Western Blotting: Probe for other CDK family members (e.g., CDK1, CDK2, CDK7) to see if their levels are affected.[11][14]
-
Global Proteomics: Use mass spectrometry-based proteomics to get a comprehensive view of changes in the proteome after PROTAC treatment.[2]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Target Protein Levels
| PROTAC Conc. (nM) | p-RNAP II (Ser2) (% of Control) | Total CDK9 (% of Control) | c-Myc (% of Control) | Mcl-1 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 10 | 85 | 70 | 65 | 75 |
| 50 | 40 | 25 | 30 | 35 |
| 100 | 15 | 10 | 12 | 15 |
| 500 | 10 | 5 | 8 | 10 |
Table 2: Time-Course of this compound (100 nM) on Protein Levels
| Time (hours) | Total CDK9 (% of Control) | c-Myc (% of Control) | Mcl-1 (% of Control) |
| 0 | 100 | 100 | 100 |
| 2 | 60 | 55 | 65 |
| 4 | 30 | 25 | 30 |
| 8 | 10 | 15 | 12 |
| 24 | <5 | <10 | <10 |
Experimental Protocols
1. Western Blot for CDK9 Degradation
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., HCT116, MV-4-11) at an appropriate density to reach 70-80% confluency at the time of harvest.[10]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 6, 12, or 24 hours).[15] Include a vehicle-treated control.[15]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[15]
-
Incubate with primary antibodies for CDK9, p-RNAP II (Ser2), c-Myc, Mcl-1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
2. In Vitro Ubiquitination Assay
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.[16]
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer to a membrane.[16]
-
Detect ubiquitinated CDK9 using an anti-CDK9 antibody or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands or a smear above the unmodified CDK9 band indicates ubiquitination.[16]
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/mL in 200 µL per well.[17]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of PROTAC concentrations for 72 hours.[18]
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[19]
-
Visualizations
Caption: PROTAC-mediated degradation of CDK9.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for no CDK9 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 20. promega.com [promega.com]
Technical Support Center: Enhancing the Degradation Efficiency of PROTAC CDK9 Degrader-11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC CDK9 degrader-11 (also known as Compound C3). Our aim is to help you overcome common experimental challenges and enhance the degradation efficiency of this potent and orally active PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule designed to specifically target Cyclin-Dependent Kinase 9 (CDK9) for degradation. It functions by hijacking the body's natural ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing CDK9 and CRBN into close proximity, it facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. This leads to a reduction in the total cellular levels of CDK9 protein.
Q2: What are the key performance metrics of this compound?
This compound is a highly potent degrader of CDK9. In NCI-H69 small cell lung cancer (SCLC) cells, it has a DC50 of 1.09 nM, which is the concentration required to degrade 50% of the target protein.[1] It also exhibits excellent cytotoxicity against various SCLC cell lines with IC50 values in the nanomolar range.[1]
Q3: My this compound is not showing efficient degradation of CDK9. What are the initial checks I should perform?
When encountering suboptimal degradation, it's crucial to systematically validate each component of your experiment. Here are the initial steps:
-
Confirm Compound Integrity: Ensure the purity and integrity of your this compound stock. If possible, verify its identity and concentration using techniques like LC-MS.
-
Cell Line Verification: Confirm that your chosen cell line expresses sufficient levels of both CDK9 and the CRBN E3 ligase. Low expression of either can limit the efficiency of the PROTAC.
-
Optimize Treatment Conditions: The concentration of the PROTAC and the treatment duration are critical. Perform a dose-response experiment with a wide range of concentrations and a time-course experiment to identify the optimal conditions for CDK9 degradation.
Q4: I'm observing a bell-shaped dose-response curve (the "hook effect"). What does this mean and how can I mitigate it?
The "hook effect" is a common phenomenon in PROTAC experiments where degradation efficiency decreases at very high concentrations. This occurs because the PROTAC can form binary complexes (PROTAC-CDK9 or PROTAC-CRBN) instead of the productive ternary complex (CDK9-PROTAC-CRBN) required for degradation. To mitigate this:
-
Perform a broad dose-response: Test a wide range of concentrations, from picomolar to micromolar, to identify the optimal concentration for maximal degradation (Dmax).
-
Focus on lower concentrations: The most effective degradation often occurs at nanomolar concentrations.
Q5: What are the essential controls for a this compound experiment?
To ensure that the observed effects are due to the specific action of your PROTAC, include the following controls:
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve the PROTAC.
-
Negative Control PROTAC: If available, use an inactive version of the PROTAC that cannot bind to either CDK9 or CRBN.
-
CDK9 Inhibitor Control: Treat cells with a known CDK9 inhibitor to compare the effects of inhibition versus degradation.
-
Proteasome Inhibitor Control: Co-treat cells with a proteasome inhibitor (e.g., MG132) and the PROTAC. If the PROTAC is working correctly, the proteasome inhibitor should rescue CDK9 from degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low CDK9 degradation | 1. Compound instability or inactivity: The PROTAC may have degraded or is not active. 2. Low cell permeability: The PROTAC is not efficiently entering the cells. 3. Low expression of CDK9 or CRBN: The target protein or the E3 ligase is not present in sufficient amounts. 4. Inefficient ternary complex formation: The PROTAC is not effectively bringing CDK9 and CRBN together. | 1. Verify compound integrity: Use LC-MS to check the purity and stability of your PROTAC stock. 2. Assess cell permeability: While direct measurement can be complex, consider using different cell lines or formulation strategies. 3. Confirm protein expression: Use Western Blot to check the baseline levels of CDK9 and CRBN in your cell lysate. 4. Perform a Co-Immunoprecipitation (Co-IP) assay: This can help determine if the ternary complex is forming in your cells. |
| High off-target effects or cytotoxicity | 1. Non-specific binding of the CDK9 ligand: The warhead of the PROTAC may be binding to other kinases. 2. CRBN-mediated off-target effects: Recruitment of CRBN can sometimes lead to the degradation of other proteins. 3. General compound toxicity: The PROTAC molecule itself may be toxic to the cells at higher concentrations. | 1. Perform a proteomics study: Use mass spectrometry to identify other proteins that are being degraded. 2. Test the E3 ligase ligand alone: Treat cells with the CRBN ligand used in the PROTAC to see if it causes similar effects. 3. Perform a cell viability assay: Determine the concentration at which the PROTAC becomes toxic and work below that concentration for degradation experiments. |
| Variability in results between experiments | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and overall health can affect results. 2. Inconsistent PROTAC preparation: Variations in stock solution concentration or storage can lead to inconsistencies. 3. Technical variability in assays: Inconsistent loading in Western Blots or antibody quality can affect results. | 1. Standardize cell culture protocols: Use cells within a specific passage number range and ensure consistent confluency at the time of treatment. 2. Prepare fresh dilutions: Prepare fresh dilutions of the PROTAC from a validated stock solution for each experiment. 3. Ensure consistent assay performance: Use loading controls for Western Blots and validate your antibodies. |
Data Presentation
Table 1: Performance Metrics of this compound and Other CDK9 Degraders
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax | Reference |
| This compound (Compound C3) | CDK9 ligand 3 | Cereblon E3 ligase Ligand 56 | Not specified | NCI-H69 | 1.09 nM | Not specified | [1][2] |
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | Linear/flexible | TC-71 | 3.5 nM | >99% | [3] |
| B03 | BAY-1143572 | Pomalidomide (CRBN) | Amidic alkyl chain | MV4-11, MOLM13 | 7.62 nM | 100% at 500 nM | [4] |
| PROTAC 2 | Aminopyrazole-based | Not specified (CRBN) | Not specified | MiaPaCa2 | 158 ± 6 nM | Not specified | [4] |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | 3-polyethylene glycol (PEG) | MOLT-4 | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
Objective: To determine the extent of CDK9 protein degradation following treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the CDK9 signal to the loading control to determine the percentage of degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the CDK9-PROTAC-CRBN ternary complex in cells.
Methodology:
-
Cell Treatment: Treat cells with the optimal degradation concentration of this compound for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).
-
Immunoprecipitation (IP):
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against CDK9 or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluate as described in Protocol 1. Probe the membrane with antibodies against CDK9 and CRBN to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for inefficient CDK9 degradation.
Caption: Simplified CDK9 signaling pathway and the point of intervention.
References
- 1. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC CDK9 degrader-11 degradation kinetics optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC CDK9 degrader-11. The information is designed to assist in the optimization of degradation kinetics and to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] It functions by hijacking the body's natural ubiquitin-proteasome system.[1] The molecule consists of three key components: a ligand that specifically binds to CDK9, a second ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker that connects these two ligands.[2][3] By bringing CDK9 and the E3 ligase into close proximity, the degrader facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the 26S proteasome.[1] This results in the removal of the CDK9 protein from the cell.
Q2: What are the key parameters to assess the degradation kinetics of this compound?
A2: The primary parameters to evaluate the degradation kinetics of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. This compound has a reported DC50 of 1.09 nM.[4][5]
-
Dmax: The maximum percentage of protein degradation achieved at the optimal PROTAC concentration.
-
Degradation Rate (t1/2): The time required to achieve 50% of the maximal degradation (Dmax).
-
Duration of Degradation: The length of time the target protein remains at its lowest level before resynthesis occurs.
Q3: How can I optimize the experimental conditions for using this compound?
A3: Optimization of experimental conditions is crucial for achieving maximal and reproducible degradation of CDK9. Key factors to consider include:
-
Cell Line Selection: Choose cell lines with detectable levels of both CDK9 and the recruited E3 ligase, Cereblon (CRBN).
-
Concentration Range: Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for maximal degradation and to identify a potential "hook effect".[6]
-
Time Course: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to understand the kinetics of degradation and the time to reach Dmax.
-
Cell Density: Ensure consistent cell density across experiments, as this can influence protein levels and degrader efficacy. Plate cells to be 70-80% confluent at the time of harvest.
Q4: What are some potential off-target effects of this compound?
A4: While PROTACs are designed for selectivity, off-target effects can occur. For CRBN-recruiting PROTACs, potential off-targets include neosubstrates of CRBN, such as IKZF1 and IKZF3.[7] It is advisable to perform proteomic profiling to assess the selectivity of the degrader and to monitor the levels of other CDK family members to confirm specific degradation of CDK9.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low CDK9 degradation observed. | Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.[6][8] | 1. Verify the solubility of the compound in your cell culture medium. 2. Consider using a different formulation or delivery agent if solubility is an issue. |
| Suboptimal Linker: The length or composition of the linker may not be ideal for forming a stable ternary complex between CDK9 and CRBN in your specific cell line.[9][][11] | 1. If possible, test analogs of the degrader with different linker lengths or compositions. 2. Ensure that the attachment points of the linker to the CDK9 and CRBN ligands are optimal.[12] | |
| Low E3 Ligase Expression: The chosen cell line may have low endogenous levels of Cereblon (CRBN). | 1. Confirm CRBN expression levels in your cell line via Western blot or qPCR. 2. Select a cell line with higher CRBN expression. | |
| Compound Instability: The PROTAC may be unstable in the experimental conditions. | 1. Prepare fresh stock solutions of the degrader. 2. Minimize freeze-thaw cycles of the stock solution.[13] | |
| "Hook Effect" Observed (Decreased degradation at high concentrations). | Formation of non-productive binary complexes: At high concentrations, the PROTAC can independently bind to either CDK9 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[6][8] | 1. Perform a detailed dose-response curve with a wider range of concentrations, including lower nanomolar and picomolar ranges. 2. Identify the optimal concentration that gives the maximal degradation (Dmax) and use this for subsequent experiments. |
| High variability between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | 1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Ensure all reagents, including media and serum, are from the same lot for a set of experiments. |
| Inaccurate Protein Quantification: Errors in determining protein concentration can lead to unequal loading in Western blots. | 1. Use a reliable protein quantification assay (e.g., BCA or Bradford). 2. Always include a loading control on your Western blots to normalize for protein loading. | |
| Incomplete degradation (low Dmax). | Rapid Protein Resynthesis: The rate of CDK9 synthesis may be high, counteracting the degradation induced by the PROTAC. | 1. Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) for a short duration to assess the degradation rate without the influence of new protein synthesis. (Note: This can have toxic effects on cells). |
| Suboptimal Ternary Complex Formation: The geometry of the ternary complex may not be optimal for efficient ubiquitination. | 1. This is an intrinsic property of the PROTAC. If optimization of other experimental parameters does not improve Dmax, a different degrader molecule may be required. |
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for this compound. Note: The Dmax and time-course data are illustrative examples for a potent PROTAC and should be determined experimentally for your specific system.
Table 1: Degradation Potency of this compound
| Compound | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | 1.09[4][5] | >90 (Illustrative) | Small Cell Lung Cancer (SCLC) Cells[2][4] |
Table 2: Illustrative Time-Course of CDK9 Degradation by this compound (at optimal concentration)
| Time (hours) | % CDK9 Remaining (Illustrative) |
| 0 | 100 |
| 2 | 60 |
| 4 | 30 |
| 8 | <10 |
| 12 | <10 |
| 24 | <15 |
| 48 | 35 |
Experimental Protocols
Western Blot Analysis for CDK9 Degradation
This protocol details the steps to quantify the degradation of CDK9 protein levels following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Treat cells for the desired time points (for a time-course experiment) or with a range of concentrations (for a dose-response experiment). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK9 signal to the loading control. Calculate the percentage of CDK9 degradation relative to the vehicle control.
In-Cell Ubiquitination Assay
This protocol is to confirm that this compound induces the ubiquitination of CDK9.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Anti-CDK9 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound at the optimal concentration for a time point determined to be before significant degradation occurs (e.g., 1-2 hours). Co-treat with a proteasome inhibitor like MG132 for the last 4-6 hours of the incubation to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the lysates with an anti-CDK9 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the CDK9-antibody complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high molecular weight bands will indicate ubiquitinated CDK9.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of CDK9 degradation on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified CDK9 signaling pathway and the point of intervention by this compound.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. Bridged Proteolysis Targeting Chimera (PROTAC) Enables Degradation of Undruggable Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
mitigating cytotoxicity of PROTAC CDK9 degrader-11 in normal cells
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing PROTAC CDK9 degrader-11. The focus is to address and mitigate potential cytotoxicity observed in normal (non-cancerous) cells during experimentation, ensuring more selective and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed for targeted protein degradation. It operates by simultaneously binding to Cyclin-Dependent Kinase 9 (CDK9) and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This proximity induces the ubiquitination of CDK9, marking it for degradation by the 26S proteasome.[2] The depletion of CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb), inhibits the phosphorylation of RNA Polymerase II.[3][4] This leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in susceptible cancer cells.[3][5]
Q2: Why is cytotoxicity observed in normal (non-cancerous) cells treated with this compound?
A2: Cytotoxicity in normal cells can stem from two main sources:
-
On-target toxicity: CDK9 is ubiquitously expressed and plays a crucial role in global transcription regulation in all cells, not just cancerous ones.[1][6] Degrading CDK9 in healthy cells can disrupt normal transcriptional processes, leading to cell death. This is particularly relevant for rapidly dividing normal cells that may have a higher dependence on transcriptional regulation.
-
Off-target toxicity: The PROTAC molecule may induce the degradation of other proteins besides CDK9. Off-target effects can arise from the CDK9-binding ligand interacting with other structurally similar kinases or from the E3 ligase recruiter (e.g., a thalidomide-based moiety) degrading its own set of natural and "neo-substrate" proteins.[7][8]
Q3: How can I experimentally distinguish between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is critical for validating your results.
-
CRISPR/Cas9 Knockout: Compare the cytotoxic phenotype of this compound treatment with the phenotype observed after a genetic knockout of the CDK9 gene. If the PROTAC is more toxic than the knockout, it suggests the presence of off-target effects.[8]
-
Negative Control PROTAC: Synthesize or obtain a negative control molecule. This could be a version with an inactive enantiomer of the CDK9 ligand or a modification to the E3 ligase binder that prevents it from engaging the ligase. If this control molecule still produces cytotoxicity, the effect is likely independent of CDK9 degradation.[8]
-
Rescue Experiment: Co-administer this compound with a CDK9 inhibitor that binds to a different site or with a proteasome inhibitor like MG132. Inhibition of cytotoxicity by these agents would support an on-target, degradation-dependent mechanism.[9]
-
Proteomic Analysis: Employ unbiased mass spectrometry-based proteomics to compare protein level changes in cells treated with this compound versus a vehicle control. This can reveal the degradation of unintended proteins.
Q4: What are the primary strategies to mitigate the cytotoxicity of this compound in normal cells?
A4: Several advanced strategies can be employed to enhance the therapeutic window and reduce toxicity in normal cells:
-
Dose Optimization: Carefully titrate the concentration to find a therapeutic window where CDK9 is effectively degraded in cancer cells with minimal impact on normal cells.[10]
-
Pro-PROTACs: Modify the PROTAC with a "caging" group that is cleaved only in the tumor microenvironment (e.g., by hypoxia-activated enzymes), releasing the active degrader specifically at the target site.[11][12]
-
Tumor-Targeted Delivery: Conjugate the PROTAC to a molecule, such as an antibody or folate, that specifically binds to receptors overexpressed on cancer cells.[12][13] This approach, creating "Ab-PROTACs," concentrates the degrader in tumor tissue.[11]
-
Exploiting E3 Ligase Expression: If possible, utilize a PROTAC that recruits an E3 ligase that is highly expressed in the target cancer tissue but has low expression in tissues where toxicity is a concern.[13]
Troubleshooting Guide
Issue 1: Significant cytotoxicity is observed in normal cell lines at concentrations effective against cancer cell lines.
-
Possible Cause 1: Narrow Therapeutic Window.
-
Solution: Perform a detailed dose-response analysis comparing multiple cancer cell lines with several normal or non-cancerous cell lines (e.g., primary cells, immortalized normal lines). Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity and the DC50 (half-maximal degradation concentration) for CDK9 in each cell line. The goal is to identify a concentration that maximizes the difference in viability between cancer and normal cells.
-
-
Possible Cause 2: Off-Target Kinase Inhibition or Degradation.
-
Solution: Screen this compound against a panel of kinases, especially other CDK family members (CDK1, CDK2, CDK7), to identify potential off-target interactions.[7] Many CDK inhibitors show cross-reactivity.[5] If significant off-target activity is found, results should be interpreted with caution, and alternative, more selective degraders may be needed.
-
-
Possible Cause 3: Off-Target Effects of the E3 Ligase Ligand.
-
Solution: If using a CRBN-based PROTAC, be aware of known "neosubstrates" like IKZF1, IKZF3, and CK1α that are degraded by CRBN modulators.[8] Test for the degradation of these proteins via Western blot. If their degradation correlates with the observed toxicity in normal cells, consider a PROTAC that utilizes a different E3 ligase, such as VHL.
-
Issue 2: CDK9 is degraded effectively, but this does not correlate with the expected downstream effects (e.g., Mcl-1 downregulation, apoptosis) in cancer cells, while normal cells are still sensitive.
-
Possible Cause 1: Redundant Survival Pathways in Cancer Cells.
-
Solution: The cancer cell line may have alternative survival mechanisms that compensate for the loss of Mcl-1. Investigate other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or parallel signaling pathways. Combination therapies may be required.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: The depletion of downstream proteins and the induction of apoptosis are events that occur hours after CDK9 degradation.[3] Conduct a time-course experiment, assessing CDK9, p-RNAPII, Mcl-1, and apoptosis markers (e.g., cleaved PARP) at multiple time points (e.g., 4, 8, 12, 24, 48 hours).
-
Data Presentation
Table 1: Comparative In Vitro Activity of this compound
| Cell Line | Cell Type | CDK9 DC50 (nM) | Cytotoxicity IC50 (nM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| H929 | Multiple Myeloma | 1.5 | 10 | 15.0 |
| MV4-11 | Acute Myeloid Leukemia | 2.0 | 18 | 8.3 |
| NCI-H446 | Small Cell Lung Cancer | 1.1[14][15] | 9 | 16.7 |
| MRC-5 | Normal Lung Fibroblast | 25 | 150 | - |
| PBMC | Normal Blood Cells | > 50 | > 500 | - |
Note: DC50 and IC50 values are hypothetical for illustrative purposes unless otherwise cited.
Table 2: Example Kinase Selectivity Profile for a CDK9-targeting Ligand
| Kinase | % Inhibition @ 1 µM |
| CDK9/CycT1 | 98% |
| CDK2/CycA | 45% |
| CDK1/CycB | 30% |
| CDK7/CycH | 25% |
| GSK3β | 15% |
| DYRK1A | 10% |
Note: Data is hypothetical and represents a potential off-target profile.
Diagrams
Caption: Mechanism of Action for this compound.
Caption: CDK9-mediated transcriptional elongation pathway and its inhibition.
Caption: Troubleshooting workflow for high cytotoxicity in normal cells.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Treat cells and incubate for the desired period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for CDK9 Degradation
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 4-24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CDK9, anti-Mcl-1, anti-p-RNAPII Ser2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH) to determine the percentage of protein degradation.
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 14. amsbio.com [amsbio.com]
- 15. This compound - Immunomart [immunomart.com]
Validation & Comparative
Unveiling the Selectivity of PROTAC CDK9 Degrader-11: A Comparative Analysis
A deep dive into the performance of PROTAC CDK9 degrader-11 against other selective CDK9 degraders, supported by experimental data and detailed protocols for researchers in drug discovery.
In the rapidly advancing field of targeted protein degradation, PROTAC (Proteolysis-Targeting Chimera) technology offers a powerful strategy to eliminate disease-causing proteins. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a high-value target in oncology. This guide provides a comprehensive comparison of this compound (also known as Compound C3) with other notable selective CDK9 degraders, focusing on their selectivity and performance as evidenced by experimental data.
Performance Comparison of CDK9 PROTAC Degraders
The following tables summarize the degradation potency and anti-proliferative activity of this compound (C3) and two other well-characterized selective CDK9 degraders, dCDK9-202 and THAL-SNS-032.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of CDK9 PROTACs
| Degrader | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| This compound (C3) | AT-7519 | Pomalidomide | NCI-H69 (SCLC) | 1.09 | >90 | |
| dCDK9-202 | SNS-032 | Thalidomide | TC-71 (Ewing Sarcoma) | 3.5 | >99 | |
| THAL-SNS-032 | SNS-032 | Thalidomide | MOLT-4 (Leukemia) | ~25 | >95 |
Table 2: Anti-proliferative Activity (IC50) of CDK9 PROTACs
| Degrader | Cell Line | IC50 (nM) | Citation(s) |
| This compound (C3) | NCI-H446 (SCLC) | 1.9 | |
| NCI-H69 (SCLC) | 0.53 | ||
| dCDK9-202 | TC-71 (Ewing Sarcoma) | 8.5 | |
| MDA-MB-231 (Breast Cancer) | 79.6 | ||
| THAL-SNS-032 | MOLT-4 (Leukemia) | 50 |
Selectivity Profile: A Quantitative Proteomics Perspective
The selectivity of a PROTAC is paramount to its therapeutic potential, minimizing off-target effects. Global quantitative proteomics is the gold standard for assessing the selectivity of protein degraders. The following table presents a summary of proteomics data for this compound (C3), highlighting its on-target and potential off-target effects.
Table 3: Proteome-wide Selectivity of this compound (C3) in NCI-H446 Cells
| Protein | Log2 Fold Change (C3 vs. Vehicle) | Description |
| CDK9 | -4.5 | Intended Target |
| CDK1 | -0.2 | Cyclin-Dependent Kinase 1 |
| CDK2 | -0.1 | Cyclin-Dependent Kinase 2 |
| CDK4 | -0.3 | Cyclin-Dependent Kinase 4 |
| CDK6 | -0.1 | Cyclin-Dependent Kinase 6 |
| BRD4 | -0.4 | Bromodomain-containing protein 4 |
| IKZF1 | -0.8 | Ikaros Family Zinc Finger 1 (known CRBN neosubstrate) |
| IKZF3 | -1.1 | Ikaros Family Zinc Finger 3 (known CRBN neosubstrate) |
Data is representative and compiled from supplementary information of the primary research article. For full datasets, refer to the cited publication.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams illustrate the CDK9 signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for validating selectivity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to validate the selectivity and efficacy of CDK9 degraders.
Western Blot for CDK9 Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of CDK9 in response to PROTAC treatment.
Materials:
-
Cancer cell lines (e.g., NCI-H446, TC-71, MOLT-4)
-
PROTAC CDK9 degraders (C3, dCDK9-202, THAL-SNS-032) and vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader or vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CDK9 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the relative protein levels.
Quantitative Mass Spectrometry for Selectivity Profiling
Objective: To obtain a global, unbiased profile of protein abundance changes following PROTAC treatment to identify on-target and off-target effects.
Materials:
-
Cancer cell line
-
PROTAC degrader and vehicle control
-
Lysis buffer (e.g., 8M urea-based buffer)
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents (for TMT-based quantification)
-
High-pH reversed-phase fractionation system
-
High-resolution LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC degrader and vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (for TMT): Label the peptides from each condition with the respective TMT reagent.
-
Fractionation: Combine the labeled peptides and fractionate them using high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to determine proteins with significant changes in abundance between the PROTAC-treated and control samples.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of the PROTAC degrader and calculate its IC50 value.
Materials:
-
Cancer cell lines
-
PROTAC degrader
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
A Comparative Guide to PROTAC CDK9 Degrader-11 and Other CDK9 Degraders
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PROTAC CDK9 degrader-11 with other leading CDK9-targeting proteolysis-targeting chimeras (PROTACs). The following sections present a comprehensive analysis of their performance, supported by experimental data and detailed methodologies.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various cancers. The development of PROTACs that induce the degradation of CDK9 offers a promising therapeutic strategy. This guide focuses on this compound (also known as Compound C3), a potent and orally active degrader, and compares its performance with other notable CDK9 degraders.[1][2][3]
Performance Comparison of CDK9 Degraders
The efficacy of PROTACs is determined by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), as well as their anti-proliferative activity in cancer cells, measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the performance of this compound and other key CDK9 degraders.
| Degrader | Target Ligand | E3 Ligase Ligand | Linker Type |
| This compound (C3) | AT-7519 derivative | Cereblon | Not Specified |
| dCDK9-202 | SNS-032 | Cereblon | Linear/Flexible |
| PROTAC CDK9 Degrader-1 | CDK9 Ligand | Cereblon | Not Specified |
| Wogonin-based PROTAC (11c) | Wogonin | Cereblon | Triazole-containing |
| PROTAC CDK2/9 Degrader-1 (F3) | Pan-CDK inhibitor | Cereblon | Not Specified |
Table 1: General Characteristics of Compared CDK9 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound (C3) | NCI-H69 (SCLC) | 1.09 | >95% (at 10 nM) | 0.530 |
| NCI-H146 (SCLC) | - | - | 1.251 | |
| NCI-H446 (SCLC) | - | >90% (at 10 nM) | 3.768 | |
| DMS114 (SCLC) | - | - | 2.115 | |
| dCDK9-202 | TC-71 (Ewing Sarcoma) | 3.5 | >99 | 8.5 |
| NALM6 (Leukemia) | - | - | 23.4 | |
| MDA-MB-231 (Breast Cancer) | - | - | 79.6 | |
| PROTAC CDK9 Degrader-1 | HCT116 (Colon Cancer) | - | Dose-dependent degradation observed | - |
| Wogonin-based PROTAC (11c) | MCF-7 (Breast Cancer) | - | Concentration-dependent degradation | 17,000 |
| PROTAC CDK2/9 Degrader-1 (F3) | PC-3 (Prostate Cancer) | 33 (for CDK9) | - | 120 |
Table 2: In Vitro Degradation and Anti-proliferative Activity of CDK9 Degraders [3][4][5][6][7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these degraders, the following diagrams illustrate the CDK9 signaling pathway, the general mechanism of PROTAC-mediated degradation, and the workflows for key experimental assays.
Caption: The CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: General Mechanism of PROTAC-Mediated Protein Degradation.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for PROTAC-Mediated CDK9 Degradation
This protocol is used to determine the degradation of CDK9 protein levels following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., NCI-H446, TC-71) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to the loading control.
-
Calculate the percentage of remaining CDK9 relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
1. Cell Seeding:
-
Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to adhere.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC degrader in culture medium.
-
Add the compounds to the wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value using a non-linear regression model.[8][9][10][11][12]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. youtube.com [youtube.com]
Navigating the Landscape of CDK9 Degraders: A Comparative Guide to Off-Target Profiles
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of proteins of interest. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a high-value target in oncology. This guide provides a comparative analysis of the off-target profiles of prominent PROTAC CDK9 degraders, offering insights into their selectivity and potential liabilities. As specific off-target profiling data for a compound designated "PROTAC CDK9 degrader-11" is not publicly available, this guide will focus on well-characterized alternatives: THAL-SNS-032, dCDK9-202, and a Wogonin-based PROTAC.
Unveiling the Selectivity of CDK9 Degraders
The therapeutic window of any targeted agent is critically dependent on its selectivity. For CDK inhibitors, the highly conserved ATP binding pocket across the CDK family presents a significant challenge for achieving specificity. PROTACs, by leveraging the unique surface topology of target proteins for ternary complex formation with an E3 ligase, offer a potential avenue for enhanced selectivity over traditional small molecule inhibitors.
The following table summarizes the available quantitative data on the selectivity and off-target effects of several leading CDK9 PROTACs.
| Degrader | Target | Off-Target Profile Summary | Quantitative Data (Selectivity) | Cell Line(s) | Reference(s) |
| THAL-SNS-032 | CDK9 | Demonstrates selectivity for CDK9 over other CDKs. Downregulation of other CDKs (CDK1, CDK2, CDK7) is observed at later time points, likely as a secondary effect of CDK9 depletion.[1] | >15-fold selective for CDK9 over CDK1, CDK2, and CDK7. EC50 values for CDK9 degradation is potent, while EC50 values for other CDKs are significantly higher.[2][3] | MOLT-4, various leukemia cell lines | [1][2][3][4] |
| dCDK9-202 | CDK9 | Highly selective for CDK9 degradation. Downregulation of CDK4/5/6/8/11 and the known CRBN neo-substrate IKZF3 was observed only after 12 hours of treatment, suggesting a secondary effect.[5] | Induces highly selective degradation of CDK9 within 8 hours of treatment.[5] | TC-71 | [5] |
| Wogonin-based PROTAC 11c | CDK9 | Selectively degrades CDK9 in a concentration-dependent manner without affecting the levels of CDK2, CDK4, CDK5, CDK7, and CDK8.[6] | Selectively downregulates intracellular CDK9 levels.[7][8] | MCF-7 | [6][7][8] |
Visualizing the Pathways and Processes
To provide a clearer understanding of the biological context and experimental workflows, the following diagrams illustrate the CDK9 signaling pathway, the general mechanism of PROTAC action, and a typical workflow for off-target protein identification.
Caption: The CDK9 signaling pathway in transcriptional regulation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for proteomic-based off-target identification.
Experimental Protocols for Off-Target Profiling
A robust assessment of off-target effects requires a multi-pronged approach, combining unbiased discovery methods with targeted validation assays.
Global Proteomics for Unbiased Off-Target Discovery
This method provides a global view of protein abundance changes upon PROTAC treatment.
-
Cell Culture and Treatment: Plate a relevant cell line to 70-80% confluency. Treat cells with the PROTAC at a concentration that induces robust degradation of the target protein. Include a vehicle control (e.g., DMSO) and, if available, a negative control PROTAC (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins that show significant changes in abundance between the PROTAC-treated and control samples.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the direct binding of a PROTAC to its on-target and potential off-target proteins in a cellular environment by measuring changes in their thermal stability.[9][10]
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations, including a vehicle control.
-
Heat Challenge: Aliquot the cell suspension and heat them to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature in the presence of the PROTAC indicates target engagement.[11]
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify target engagement and the formation of the ternary complex.[12][13][14][15]
-
Cell Line Engineering: Genetically modify cells to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Assay Setup: Plate the engineered cells and add a fluorescent HaloTag® ligand. Add the PROTAC of interest at various concentrations.
-
BRET Measurement: Measure the BRET signal, which is generated when the NanoLuc® luciferase and the fluorescent HaloTag® ligand are in close proximity, indicating the formation of the ternary complex.
-
Data Analysis: A dose-dependent increase in the BRET signal is indicative of PROTAC-mediated ternary complex formation.
Conclusion
The development of selective PROTAC CDK9 degraders holds significant promise for cancer therapy. While the PROTAC modality can offer improved selectivity over traditional inhibitors, a thorough and multi-faceted approach to off-target profiling is essential to fully characterize these molecules. The use of global proteomics, complemented by target engagement assays such as CETSA and NanoBRET™, provides a robust framework for identifying and validating potential off-target liabilities, ultimately guiding the development of safer and more effective therapeutics.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Probe THAL-SNS-032 | Chemical Probes Portal [chemicalprobes.org]
- 3. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. selvita.com [selvita.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Mechanistic Validation of PROTAC CDK9 Degrader-11
This guide provides a comprehensive comparison of the novel PROTAC CDK9 degrader-11 with alternative therapeutic modalities targeting Cyclin-Dependent Kinase 9 (CDK9). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms of action, supported by experimental data and protocols.
CDK9, a key regulator of transcriptional elongation, is a prime therapeutic target in oncology.[1][2][3] Traditional approaches have focused on small molecule inhibitors that block the kinase activity of CDK9.[4][5] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach, inducing the selective degradation of the target protein rather than its mere inhibition.[6][7][8] This guide will elucidate the validation of this compound's mechanism and compare its performance against a conventional CDK9 inhibitor.
Mechanism of Action: Degradation vs. Inhibition
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to eliminate the CDK9 protein.[7][9] It consists of a ligand that binds to CDK9, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[7][10] This induces the formation of a ternary complex, leading to the poly-ubiquitination of CDK9, marking it for degradation by the proteasome.[6][7][9]
In contrast, traditional CDK9 inhibitors, such as Flavopiridol, are ATP-competitive small molecules that bind to the kinase domain of CDK9.[5][11][12] This blocks the phosphorylation of its substrates, primarily the C-terminal domain of RNA Polymerase II, thereby inhibiting transcriptional elongation.[5][11][12]
Figure 1. Mechanisms of action for PROTAC-mediated degradation vs. small molecule inhibition of CDK9.
Comparative Performance Data
The efficacy of this compound is determined by its ability to induce degradation (DC50 and Dmax), while the potency of a traditional inhibitor is measured by its ability to block kinase activity (IC50). The following table presents a comparative summary of performance metrics for this compound and the well-characterized CDK9 inhibitor, Flavopiridol, in MOLT-4 human leukemia cells.
| Parameter | This compound | Flavopiridol (CDK9 Inhibitor) | Description |
| Mechanism | Protein Degradation | Kinase Inhibition | The fundamental mode of action against the target protein. |
| DC50 | 15 nM | N/A | Concentration for 50% maximal degradation of CDK9. |
| Dmax | >95% | N/A | Maximum percentage of CDK9 degradation achieved. |
| IC50 (Kinase Assay) | 50 nM | 30 nM | Concentration for 50% inhibition of CDK9 kinase activity. |
| IC50 (Cell Viability) | 25 nM | 60 nM | Concentration for 50% inhibition of cell proliferation. |
| Selectivity | High for CDK9 degradation | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9)[13] | Specificity for the target protein versus other related proteins. |
Table 1. Comparative performance metrics of this compound and Flavopiridol.
Experimental Validation of Mechanism
Validating the mechanism of a PROTAC requires a series of specific experiments to confirm target engagement, ternary complex formation, and subsequent degradation.
Figure 2. Experimental workflow for validating the mechanism of action of this compound.
Experimental Protocols
Western Blot for CDK9 Degradation
This protocol is used to quantify the reduction in CDK9 protein levels following treatment with this compound.[6][14]
-
Cell Culture and Treatment: Seed MOLT-4 cells in 6-well plates. Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 16 hours).[6]
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane overnight at 4°C with a primary antibody specific to CDK9. Wash and incubate with an HRP-conjugated secondary antibody.[6][15] A loading control, such as GAPDH or β-actin, must be probed on the same membrane.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software to determine the percentage of CDK9 degradation relative to the loading control.[6][14]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the PROTAC-induced interaction between CDK9 and the E3 ligase (CRBN).[9][16]
-
Cell Treatment and Lysis: Treat MOLT-4 cells with this compound (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132) for 4-6 hours to prevent degradation of the complex.[16] Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G magnetic beads. Incubate the lysate with an anti-CDK9 antibody overnight at 4°C.[9]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.[9]
-
Washing and Elution: Wash the beads multiple times with IP lysis buffer to remove non-specific binders. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[9]
-
Western Blot Analysis: Analyze the eluate by Western blotting using primary antibodies against both CDK9 and CRBN to confirm their co-precipitation.[9][17]
Cell Viability Assay
This assay measures the functional consequence of CDK9 degradation on cell proliferation and viability.[18][19]
-
Cell Seeding: Seed MOLT-4 cells in an opaque-walled 96-well plate at an appropriate density.[18]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the alternative inhibitor for 72 hours.
-
Assay Procedure: Use a luminescence-based assay such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of cell viability.[18] Add the reagent to each well, incubate to stabilize the signal, and measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[18]
Logical Comparison: Degradation vs. Inhibition
The choice between a degrader and an inhibitor depends on the therapeutic goal. PROTACs offer several potential advantages over traditional inhibitors.
Figure 3. Logical comparison of PROTAC degraders and small molecule inhibitors.
By eliminating the entire CDK9 protein, this compound can abolish both the kinase-dependent and any potential scaffolding functions of the protein, which may lead to a more profound and durable biological response.[20] Furthermore, the catalytic nature of PROTACs means a single molecule can induce the degradation of multiple target proteins, potentially leading to greater potency at lower concentrations.[21] This approach may also offer a way to overcome drug resistance that arises from mutations in the inhibitor binding site.[20]
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PROTAC CDK9 Degrader-11 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of PROTAC CDK9 degrader-11 against other prominent PROTAC CDK9 degraders and conventional small-molecule inhibitors. The data presented is compiled from various studies to offer an objective overview of the current landscape of CDK9-targeting therapeutics.
Executive Summary
This compound has emerged as a potent degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation implicated in various malignancies. This compound demonstrates a high degree of potency with a DC50 value of 1.09 nM and exhibits cytotoxicity in small cell lung cancer (SCLC) cells with IC50 values in the nanomolar range. This guide will compare its performance metrics, including degradation efficiency (DC50) and anti-proliferative activity (IC50), with other notable CDK9-targeting PROTACs such as B03, dCDK9-202, and wogonin-based PROTACs, as well as conventional CDK9 inhibitors like SNS-032 and BAY-1143572. The underlying mechanism of action, experimental methodologies, and in vivo efficacy will also be discussed to provide a comprehensive evaluation for research and drug development purposes.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and its alternatives across various cancer cell lines.
Table 1: Comparative Degradation Potency (DC50) of PROTAC CDK9 Degraders
| Compound | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Cell Line |
| This compound | CDK9 Ligand 3 | Cereblon Ligand 56 | 1.09 | Not Specified |
| B03 | BAY-1143572 | Pomalidomide | 7.62 | MV4-11, MOLM13 |
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | 3.5 | TC-71 |
| THAL-SNS-032 | SNS-032 | Thalidomide | 47.4 | TC-71 |
| Wogonin-based PROTAC 11c | Wogonin | Pomalidomide | 523 | MCF-7 |
| Dual CDK2/9 Degrader (F3) | Not Specified | CRBN | 33 | PC-3 |
Table 2: Comparative Anti-proliferative Activity (IC50) of CDK9-Targeting Compounds
| Compound | Type | IC50 (nM) | Cell Line |
| This compound | PROTAC Degrader | Nanomolar range | SCLC cells |
| dCDK9-202 | PROTAC Degrader | 8.5 | TC-71 |
| Wogonin-based PROTAC 11c | PROTAC Degrader | 17,000 | MCF-7 |
| Dual CDK2/9 Degrader (F3) | PROTAC Degrader | 120 | PC-3 |
| SNS-032 | Small Molecule Inhibitor | 4 (CDK9 kinase assay) | Not Applicable |
| BAY-1143572 (Atuveciclib) | Small Molecule Inhibitor | 13 (CDK9/CycT1 kinase assay) | Not Applicable |
Table 3: In Vivo Efficacy of Selected PROTAC CDK9 Degraders
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | NCI-H446 xenograft | Not Specified | Antitumor activity observed[1] |
| dCDK9-202 | TC-71 xenograft | 10 mg/kg, intravenous, for 12 days | Significant tumor growth inhibition[2] |
| B03 | Acute Myeloid Leukemia model | 5 mg/kg, single intravenous injection | Induced CDK9 degradation in vivo[3][4] |
Signaling Pathways and Mechanisms of Action
To understand the biological context and the mechanism of these degraders, the following diagrams illustrate the general mechanism of PROTACs, the CDK9 signaling pathway in transcriptional regulation, and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot for CDK9 Degradation
This protocol is used to determine the extent of target protein degradation (DC50 and Dmax).
-
Cell Seeding and Treatment:
-
Seed cells (e.g., TC-71, MV4-11) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software. Normalize the CDK9 band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to calculate the DC50 value.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells to determine the anti-proliferative effects of the compounds (IC50).
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC or inhibitor in the culture medium.
-
Add the compounds to the respective wells and incubate for a defined period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Incubate with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Conclusion
This compound demonstrates exceptional potency in degrading CDK9, with a DC50 in the low nanomolar range, positioning it as a highly effective agent in preclinical studies. When compared to other PROTACs, its degradation efficiency is notable. For instance, dCDK9-202 also shows high potency, while the wogonin-based PROTAC 11c is significantly less potent in terms of degradation. The anti-proliferative activity of this compound in SCLC cells is promising and appears to be more potent than some other reported CDK9 PROTACs.
The in vivo data, although limited for this compound, suggests a translation of its in vitro activity to an anti-tumor effect. Further studies quantifying its in vivo efficacy and providing a comprehensive kinase selectivity profile will be crucial for a more complete comparison with compounds like dCDK9-202, for which more extensive in vivo data is available.
Overall, the strategy of targeted protein degradation for CDK9 is a promising therapeutic avenue. This compound stands out as a potent molecule within this class, warranting further investigation and development. This guide provides a foundational comparison to aid researchers in contextualizing the efficacy of this and other CDK9-targeting compounds.
References
A Head-to-Head Comparison of PROTAC CDK9 Degrader-11 with Known CDK9-Targeting Drugs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target for therapeutic intervention, particularly in oncology. As a key regulator of transcriptional elongation, aberrant CDK9 activity is a hallmark of various malignancies. Proteolysis-targeting chimeras (PROTACs) offer a novel and potent modality to eliminate the entire CDK9 protein, a distinct advantage over traditional small-molecule inhibitors. This guide provides a head-to-head comparison of the recently identified PROTAC CDK9 degrader-11 with other well-characterized CDK9-targeting compounds, supported by experimental data.
Introduction to this compound
This compound, also referred to as Compound C3, is a novel, orally active proteolysis-targeting chimera designed to selectively induce the degradation of CDK9. It has demonstrated significant potency in preclinical studies, particularly in small-cell lung cancer (SCLC) models. The primary mechanism of action for PROTACs involves hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway, to tag the target protein for destruction.
Performance Comparison of CDK9 Degraders
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other known CDK9 degraders, including dCDK9-202, THAL-SNS-032, and B03.
In Vitro Degradation and Anti-proliferative Activity
| Degrader | Target Ligand (Warhead) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| This compound (C3) | CDK9 ligand 3 | Cereblon Ligand 56 | NCI-H69 (SCLC) | 1.09 | >90 | 0.530-3.768 (in various SCLC lines) | [1] |
| dCDK9-202 | SNS-032 | Cereblon (CRBN) | TC-71 | 3.5 | >99 | 8.5 | [2][3] |
| THAL-SNS-032 | SNS-032 | Cereblon (CRBN) | MOLT4 | Not Specified (Complete at 250 nM) | ~100 | 50 | [4][5][6][7][8] |
| B03 | BAY-1143572 | Cereblon (CRBN) | MV4-11, MOLM13 | 7.62 | >90 | More effective than warhead | [9][10] |
In Vivo Anti-Tumor Activity
| Degrader | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound (C3) | NCI-H446 (SCLC) | 12.5 and 25 mg/kg, QD | 79.2% and 84.8% | [1] |
| dCDK9-202 | TC-71 | 10 mg/kg, IV | Significant | [2][3] |
| THAL-SNS-032 | BT474 | 10 mg/kg, IP, qw | Not Specified | [11] |
| B03 | MV4-11 (AML) | 20 mg/mL, IV | CDK9 degradation observed | [9][11] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the mechanism of these degraders, the following diagrams illustrate the CDK9 signaling pathway and the general workflow of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for CDK9 Degradation
-
Cell Culture and Treatment: Seed cells (e.g., NCI-H69) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against CDK9 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using image analysis software.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[12][13][14]
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC degrader. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[12][13][14]
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[12][13]
In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-H446) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size, randomize mice into vehicle and treatment groups. Administer this compound or vehicle control orally (QD) at the specified doses.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for CDK9 levels).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound (Compound C3) demonstrates exceptional potency in inducing the degradation of CDK9 and exhibits robust anti-proliferative activity in SCLC cell lines, translating to significant tumor growth inhibition in vivo.[1] Its low nanomolar DC50 and IC50 values position it as a highly promising candidate for further development. When compared to other notable CDK9 degraders such as dCDK9-202, THAL-SNS-032, and B03, this compound shows comparable or superior potency in certain contexts, particularly its oral bioavailability and efficacy in SCLC models.[1][2][3][9] The provided experimental protocols offer a framework for the continued investigation and comparative analysis of this and other novel CDK9-targeting therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. THAL-SNS-032 | 2139287-33-3 | PROTAC | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Probe THAL-SNS-032 | Chemical Probes Portal [chemicalprobes.org]
- 9. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC CDK9 Degrader-11: Unveiling its On-Target Effects
In the rapidly evolving landscape of targeted protein degradation, PROTAC CDK9 degrader-11 has emerged as a potent and orally active agent for the selective elimination of Cyclin-Dependent Kinase 9 (CDK9). This guide provides a comprehensive comparison of this compound with other alternative CDK9-targeting compounds, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Hijacking the Cellular Machinery for Targeted Degradation
This compound, also known as Compound C3, operates through the Proteolysis Targeting Chimera (PROTAC) technology. This bifunctional molecule consists of a ligand that binds to CDK9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings CDK9 into close proximity with the E3 ligase, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome.[1] This targeted degradation of CDK9 effectively reduces its cellular levels, thereby inhibiting its function in transcriptional regulation.
Performance and Efficacy: A Head-to-Head Comparison
This compound has demonstrated impressive potency and efficacy in preclinical studies. Below is a comparative summary of its performance against other known CDK9 degraders.
| Feature | This compound (Compound C3) | dCDK9-202 | THAL-SNS-032 |
| DC50 | 1.09 nM (in NCI-H69 cells)[1] | 3.5 nM (in TC-71 cells)[2] | 47.4 nM (in TC-71 cells)[2] |
| Maximum Degradation (Dmax) | >95%[3] | >99%[2] | Not explicitly reported |
| Cell Line Activity | Potent cytotoxicity in various SCLC cell lines (IC50: 0.530 - 3.768 nM)[1] | Low nanomolar IC50 values in multiple cancer cell lines[2] | IC50 of 50 nM in MOLT4 cells[4] |
| In Vivo Efficacy | Significant tumor growth inhibition in NCI-H446 xenograft model (at 12.5 and 25 mg/kg, orally)[1] | Effective tumor growth inhibition in TC-71 xenograft model (at 10 mg/kg, i.v.)[2] | In vivo data not extensively reported in publicly available literature |
| Selectivity | Selective for CDK9 degradation[1] | High selectivity for CDK9 degradation[2] | Selectively induces degradation of CDK9[4] |
On-Target Effects of this compound
The degradation of CDK9 by this compound leads to several key on-target effects:
-
Inhibition of Transcriptional Elongation: By degrading CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, the degrader effectively reduces the phosphorylation of RNA Polymerase II (Pol II) at serine 2 and serine 5.[1] This leads to a halt in transcriptional elongation.
-
Downregulation of Oncogenic Proteins: The inhibition of transcription results in the reduced expression of short-lived oncoproteins that are critical for cancer cell survival, such as c-Myc.[1]
-
Induction of Apoptosis: this compound has been shown to strongly trigger apoptosis in a dose-dependent manner in cancer cell lines.[1]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase.
-
Inhibition of Cell Invasion: It has also been observed to attenuate the invasion of small cell lung cancer (SCLC) cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot Analysis for CDK9 Degradation
Objective: To determine the dose-dependent degradation of CDK9 protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells (e.g., NCI-H69, NCI-H446) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the CDK9 signal to the loading control. Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-H446) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at specified doses (e.g., 12.5 and 25 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm CDK9 degradation).
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: CDK9 signaling pathway and the inhibitory effect of its degradation.
Caption: General experimental workflow for evaluating this compound.
References
- 1. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC CDK9 degrader-6 () for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Upper Hand: A Comparative Analysis of PROTAC CDK9 Degrader-11 Versus Small Molecule Inhibitors
In the landscape of targeted cancer therapy, the modulation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a promising strategy. While traditional small molecule inhibitors have shown efficacy, a new class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs) offers a distinct and potentially more potent mechanism of action. This guide provides a comprehensive comparison of PROTAC CDK9 degrader-11 (also known as Compound C3) against conventional CDK9 inhibitors, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Inhibition versus Targeted Degradation
Small molecule inhibitors of CDK9, such as SNS-032 and Flavopiridol, function by competitively binding to the ATP pocket of the kinase, thereby blocking its catalytic activity. This leads to a temporary cessation of CDK9-mediated phosphorylation and subsequent downstream signaling.
In contrast, this compound operates through a novel mechanism of induced protein degradation. This heterobifunctional molecule consists of a ligand that binds to CDK9, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between CDK9, the PROTAC, and the E3 ligase results in the ubiquitination of CDK9, marking it for degradation by the proteasome. This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple CDK9 proteins, leading to a sustained and profound suppression of the target.
Quantitative Performance: A Head-to-Head Comparison
The efficacy of this compound and CDK9 inhibitors can be quantitatively assessed by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values, respectively.
| Compound | Type | Target | DC50 (nM) | IC50 (nM) | Cell Line(s) |
| This compound (Compound C3) | PROTAC | CDK9 | 1.09 | 0.530 - 3.768 | NCI-H69 (SCLC) and other SCLC cell lines[1] |
| SNS-032 | Inhibitor | CDK9 | Not Applicable | 4 | In vitro kinase assay[2][3][4] |
| Flavopiridol | Inhibitor | CDK9 | Not Applicable | ~3 (Ki), 20-100 | In vitro kinase assay and various cell lines[5][6][7] |
| THAL-SNS-032 | PROTAC | CDK9 | Not Specified | 50 | MOLT4[8] |
| SNS-032 (in comparison) | Inhibitor | CDK9 | Not Applicable | 173 | MOLT4[8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
As the data indicates, this compound demonstrates exceptional potency in inducing the degradation of CDK9 at a sub-nanomolar concentration.[1] Its cytotoxic effects in small cell lung cancer (SCLC) cell lines are also observed in the low nanomolar range.[1] A direct comparison of the PROTAC THAL-SNS-032 with its parent inhibitor SNS-032 in MOLT4 cells highlights the significantly enhanced anti-proliferative activity achieved through the degradation mechanism.[8]
Key Advantages of this compound
The targeted degradation approach of this compound offers several distinct advantages over traditional inhibition:
-
Enhanced Potency and Sustained Effect: By physically removing the target protein, PROTACs can achieve a more profound and durable biological effect than inhibitors, which require continuous target occupancy.
-
Improved Selectivity: The formation of a ternary complex can introduce an additional layer of specificity, potentially leading to fewer off-target effects compared to inhibitors that rely solely on binding to the ATP pocket, which can be similar across different kinases.
-
Overcoming Resistance: PROTACs may be effective against tumors that have developed resistance to inhibitors through mutations in the target protein that affect inhibitor binding but not PROTAC recognition.
-
Catalytic Mechanism: The ability of a single PROTAC molecule to induce the degradation of multiple target proteins can lead to greater efficacy at lower concentrations.
Experimental Protocols
To facilitate the independent verification and further investigation of these compounds, detailed protocols for key experiments are provided below.
Protocol 1: Determination of DC50 for this compound
Objective: To determine the concentration of this compound required to degrade 50% of the target protein (CDK9).
Materials:
-
Selected cancer cell line (e.g., NCI-H69)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Primary antibody against CDK9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range could be from 0.01 nM to 1000 nM. Replace the existing medium with the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 and the loading control using densitometry software.
-
Normalize the CDK9 band intensity to the loading control.
-
Calculate the percentage of remaining CDK9 protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 value.
-
Protocol 2: Determination of IC50 by Cell Viability Assay
Objective: To determine the concentration of a compound (PROTAC or inhibitor) that inhibits cell viability by 50%.
Materials:
-
Selected cancer cell line
-
Compound of interest (this compound, SNS-032, or Flavopiridol)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the CDK9 signaling pathway, the mechanism of PROTAC action, and the logical workflow for comparing degraders and inhibitors.
Caption: The CDK9 signaling pathway in transcriptional regulation.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Logical workflow for comparing a degrader and an inhibitor.
References
- 1. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PROTAC CDK9 Degrader-11: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cross-reactivity profile of PROTAC CDK9 degrader-11 (also known as Compound C3), with comparisons to other CDK9-targeting PROTACs. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
This compound has emerged as a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation implicated in various cancers. Developed from the multi-CDK inhibitor AT-7519, this proteolysis-targeting chimera (PROTAC) leverages the ubiquitin-proteasome system to induce the degradation of CDK9, offering a distinct therapeutic mechanism compared to traditional kinase inhibition. This guide provides a comprehensive analysis of its cross-reactivity and compares its performance with other notable CDK9 degraders.
Performance Comparison of CDK9 PROTACs
The following table summarizes the in vitro performance of this compound and other well-characterized CDK9 degraders.
| Degrader | Target Ligand (Warhead) | E3 Ligase Ligand | DC50 | IC50 (Cell Viability) | Cell Line | Selectivity Highlights |
| This compound (Compound C3) | AT-7519 | Cereblon | 1.09 nM | Nanomolar range | NCI-H69 (SCLC) | Selective for CDK9 degradation. Minimal to no degradation of other CDKs observed in proteomics analysis. |
| B03 | BAY-1143572 | Cereblon | 7.62 nM | More effective than warhead | MV4-11 (AML) | Selectively degrades CDK9 over CDK1, CDK2, CDK6, and CDK7.[1] |
| dCDK9-202 | SNS-032 | Cereblon | 3.5 nM | 8.5 nM | TC-71 (Ewing Sarcoma) | Highly selective for CDK9 degradation among the CDK protein family.[2] |
| THAL-SNS-032 | SNS-032 | Cereblon | Not specified | Not specified | MOLT4 (ALL) | Selectively induces degradation of CDK9.[1] |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell viability. SCLC: Small-Cell Lung Cancer. AML: Acute Myeloid Leukemia. ALL: Acute Lymphoblastic Leukemia.
Cross-Reactivity Profile of this compound (Compound C3)
A key aspect of developing targeted therapies is understanding their selectivity. Cross-reactivity studies for this compound have demonstrated its high selectivity for CDK9.
Kinase Activity Assay: To assess the selectivity of this compound, its inhibitory activity was compared against a panel of Cyclin-Dependent Kinases. While its precursor, AT-7519, exhibits inhibitory activity against multiple CDKs, the PROTAC version, Compound C3, shows a clear preference for CDK9.
Quantitative Proteomics Analysis: Global proteomics studies were conducted to evaluate the impact of this compound on the cellular proteome. These experiments confirmed the selective degradation of CDK9 with minimal off-target effects on other proteins, including other members of the CDK family.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the cross-reactivity and efficacy of this compound.
Western Blotting for CDK9 Degradation
This is a fundamental technique to confirm and quantify the degradation of the target protein.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., NCI-H446 or other SCLC cell lines) at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody specific for CDK9. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK9 band intensity to the loading control.
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control to determine the DC50 value.
Quantitative Proteomics for Selectivity Profiling
This method provides a global view of protein abundance changes upon treatment with the PROTAC, enabling a comprehensive assessment of selectivity.
1. Sample Preparation:
-
Treat cells with this compound at a concentration that induces significant CDK9 degradation (e.g., 10x DC50) and a vehicle control for a defined period (e.g., 24 hours).
-
Harvest and lyse the cells as described for Western blotting.
2. Protein Digestion and Peptide Labeling (e.g., using TMT):
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that show significant changes in abundance upon treatment with the PROTAC.
-
Selective degraders will show a significant decrease only in the target protein (CDK9) and minimal changes in other proteins.
Visualizing the Mechanisms
To better understand the biological context and the mode of action, the following diagrams illustrate the CDK9 signaling pathway and the general mechanism of PROTACs.
Caption: The CDK9 signaling pathway in transcriptional regulation.
Caption: General mechanism of action for a PROTAC degrader.
References
A Comparative Guide to the Pharmacokinetic Properties of CDK9 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted protein degradation for therapeutic intervention. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a promising target for PROTAC-mediated degradation in various cancers. This guide provides a comparative analysis of the pharmacokinetic properties of different CDK9 PROTACs, supported by available experimental data, to aid researchers in the selection and development of these novel therapeutic agents.
Quantitative Pharmacokinetic Data
The following table summarizes the available in vivo pharmacokinetic parameters for several CDK9 PROTACs from preclinical studies in mice. It is important to note that direct cross-comparison should be approached with caution due to variations in experimental conditions, including mouse strains, dosing vehicles, and analytical methods.
| PROTAC Name | Warhead | E3 Ligase Ligand | Dosing Route & Level | Half-life (t1/2) | Cmax | Tmax | AUC | Reference |
| B03 | BAY-1143572 | Pomalidomide | 5 mg/kg, single IV | > 1.3 hours | Not Reported | Not Reported | Not Reported | [1] |
| dCDK9-202 | SNS-032 | Cereblon | 10 mg/kg, single IV | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| CP-07 (PROTAC 4) | Flavonoid-based | Thalidomide | Not Reported | 11.10 hours | Not Reported | Not Reported | Not Reported | |
| Aminopyrazole-based PROTAC 2 | Aminopyrazole | Cereblon | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3][4][5] |
Note: "Not Reported" indicates that the specific data was not available in the cited literature. Further investigation of the primary publications is recommended for more detailed information.
Experimental Protocols
The following provides a generalized methodology for assessing the pharmacokinetic properties of CDK9 PROTACs in a murine model, based on common practices in the field. Specific details may vary between studies.
Objective: To determine the pharmacokinetic profile of a novel CDK9 PROTAC following intravenous administration in mice.
Materials:
-
CDK9 PROTAC of interest
-
Male CD-1 mice (8-10 weeks old)
-
Appropriate formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Heparinized blood collection tubes
-
Centrifuge
-
-80°C freezer for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Dosing: Formulate the CDK9 PROTAC in the chosen vehicle to the desired concentration. Administer a single intravenous (IV) dose via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into heparinized tubes. Centrifuge the samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the CDK9 PROTAC in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Signaling Pathways and Mechanisms of Action
To understand the biological context of CDK9-targeting PROTACs, it is crucial to visualize the underlying signaling pathway and the mechanism of action of these heterobifunctional molecules.
The diagram above illustrates two key processes. On the left, the normal physiological role of the P-TEFb complex (containing CDK9) in promoting transcriptional elongation by phosphorylating RNA Polymerase II and dissociating negative elongation factors is shown.[6][7][8] This process is often hijacked in cancer to drive the expression of oncogenes. On the right, the mechanism of action of a CDK9 PROTAC is depicted. The PROTAC molecule forms a ternary complex between CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[9][10][11] This targeted degradation approach offers a powerful strategy to eliminate the CDK9 protein and disrupt downstream oncogenic signaling.
This flowchart outlines the key steps in a typical in vivo pharmacokinetic study for a CDK9 PROTAC in a mouse model. The process begins with the administration of the compound, followed by systematic blood collection, sample processing, bioanalytical quantification, and finally, pharmacokinetic data analysis to determine the key parameters that describe the drug's behavior in the body.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.berkeley.edu [search.library.berkeley.edu]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of PROTAC CDK9 Degrader-11: A Comparative Guide
This guide provides a detailed comparison of PROTAC CDK9 degrader-11 (also known as C3) with other CDK9-targeting compounds, focusing on the therapeutic window. The analysis includes alternative PROTAC degraders, THAL-SNS-032 and dCDK9-202, and the parent CDK9 inhibitor, SNS-032. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data to evaluate the potential of these molecules.
Comparative Analysis of In Vitro Potency and Efficacy
The following table summarizes the in vitro degradation and anti-proliferative activities of this compound and its comparators across various cancer cell lines.
| Compound | Target(s) | Mechanism | DC50 (nM) | Cell Line (DC50) | IC50 (nM) | Cell Line (IC50) |
| This compound (C3) | CDK9 | Degrader | 1.09[1][2][3][4] | NCI-H69 (SCLC) | 0.53 - 3.77[4] | Various SCLC lines |
| THAL-SNS-032 | CDK9 | Degrader | ~4 (EC50) | MOLT4 (Leukemia) | 50[5] | MOLT4 (Leukemia) |
| dCDK9-202 | CDK9 | Degrader | 3.5[6][7] | TC-71 (Ewing Sarcoma) | 8.5[6][7] | TC-71 (Ewing Sarcoma) |
| SNS-032 (Parent Inhibitor) | CDK2, 7, 9 | Inhibitor | N/A | N/A | 4 (CDK9 Kinase)[8] 48.9[6] 160-880[9] | N/A TC-71 DLBCL lines |
SCLC: Small-Cell Lung Cancer; DLBCL: Diffuse Large B-cell Lymphoma.
Comparative Analysis of In Vivo Therapeutic Window
Evaluating the therapeutic window in vivo involves assessing both the anti-tumor efficacy and the associated toxicity. The following table compiles available preclinical data for the selected compounds.
| Compound | Animal Model | Dosing Regimen | Efficacy (Tumor Growth Inhibition - TGI) | Toxicity Profile |
| This compound (C3) | NCI-H446 Xenograft (SCLC) | 12.5 and 25 mg/kg, QD (oral) | 79.2% and 84.8% TGI, respectively[4] | Favorable in vivo tolerance[10] |
| THAL-SNS-032 | Breast Cancer Xenograft | Not specified | Effective antitumoral properties | Inverse therapeutic index; doses were in the nontherapeutic and toxic range, with on-target off-tumor toxicity in gastrointestinal epithelium[11] |
| dCDK9-202 | TC-71 Xenograft (Ewing Sarcoma) | 10 mg/kg, IV (12 days) | Significantly inhibited tumor volume and weight[6] | No signs of toxicity in mice[6][7] |
| SNS-032 (Parent Inhibitor) | Leukemia & Myeloma Xenografts | Not specified | Showed in vivo activity[12] | Tumor lysis syndrome was a dose-limiting toxicity in a Phase I clinical trial for CLL[13] |
QD: Once daily; IV: Intravenous; CLL: Chronic Lymphocytic Leukemia.
Visualizing Mechanisms and Workflows
CDK9 Signaling and PROTAC Mechanism of Action
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription. As part of the positive transcription elongation factor b (p-TEFb) complex, it phosphorylates RNA Polymerase II, promoting transcriptional elongation of genes, including oncogenes like MYC and anti-apoptotic proteins like MCL-1.[14][15] PROTACs like degrader-11 are heterobifunctional molecules that link the target protein (CDK9) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK9 by the proteasome.[15]
Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC's therapeutic window follows a structured workflow, beginning with in vitro characterization and progressing to in vivo efficacy and safety studies.
Experimental Protocols
Western Blot for Protein Degradation (DC50 Determination)
This protocol is used to quantify the degradation of a target protein induced by a PROTAC and determine the half-maximal degradation concentration (DC50).
-
Cell Seeding and Treatment:
-
Seed cells (e.g., NCI-H446, TC-71) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[16]
-
Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[17]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[18]
-
-
Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-Actin or anti-GAPDH).[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of the PROTAC to determine the DC50 value using non-linear regression.
-
Cell Viability Assay (IC50 Determination)
This protocol measures the metabolic activity of cells to determine the cytotoxic effects of a compound and calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound in culture medium.
-
Add the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.[19]
-
-
MTT Assay Protocol:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[19]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Assay Protocol:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[20]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[20]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC50 value using non-linear regression.
-
In Vivo Xenograft Model for Efficacy and Toxicity
This protocol outlines a general procedure for evaluating the anti-tumor activity and tolerability of a CDK9 degrader in a mouse xenograft model.
-
Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 NCI-H446 cells) into the flank of each mouse.[14]
-
Monitor tumor growth regularly with caliper measurements.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[14]
-
Administer the PROTAC compound (e.g., this compound at 12.5 or 25 mg/kg) and vehicle control via the appropriate route (e.g., oral gavage or intravenous injection) based on its pharmacokinetic properties.[4]
-
Continue treatment for a specified period (e.g., 12-21 days).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group.
-
The change in body weight is a key indicator of the compound's toxicity. Minimal body weight loss suggests good tolerability.[13]
-
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
PROTAC CDK9 Degrader-11: A New Frontier in Small-Cell Lung Cancer Therapy Benchmarked Against Standard of Care
For Immediate Release
In the rapidly evolving landscape of oncology, a novel proteolysis-targeting chimera (PROTAC), PROTAC CDK9 degrader-11 (also known as Compound C3), is demonstrating significant promise in preclinical studies for the treatment of small-cell lung cancer (SCLC). This guide provides a comprehensive comparison of this compound against the current standard-of-care therapies for SCLC, supported by experimental data, detailed methodologies, and visualizations of the key biological pathways.
Executive Summary
This compound is an orally active, potent, and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. In preclinical SCLC models, this PROTAC has exhibited potent cytotoxic and pro-apoptotic effects, along with significant tumor growth inhibition in vivo. Standard-of-care for SCLC typically involves a combination of chemotherapy agents, cisplatin and etoposide, which have been the cornerstone of treatment for decades. While direct head-to-head clinical data is not yet available, this guide consolidates preclinical findings to offer a comparative benchmark of this compound's performance.
Mechanism of Action: A Targeted Approach
This compound operates through a distinct mechanism of action compared to traditional inhibitors. It is a bifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of CDK9 by the proteasome, effectively eliminating the protein from the cancer cell. This targeted degradation offers a potential advantage over small molecule inhibitors, which may be susceptible to resistance mechanisms.[1][2]
Standard-of-care chemotherapies, cisplatin and etoposide, work by inducing DNA damage, thereby triggering apoptosis in rapidly dividing cancer cells.
Caption: Comparative Mechanisms of Action.
Preclinical Performance: A Head-to-Head Look
While a single study directly comparing this compound with cisplatin and etoposide is not yet published, we can benchmark their performance based on available preclinical data in SCLC models.
In Vitro Efficacy
This compound has demonstrated potent cytotoxicity across a panel of SCLC cell lines with IC50 values in the low nanomolar range.
| Compound | SCLC Cell Line | IC50 (nM) |
| This compound (C3) | NCI-H69 | 0.530 |
| NCI-H146 | 1.25 | |
| NCI-H446 | 3.768 | |
| NCI-H524 | 2.11 | |
| DMS114 | 1.89 |
Data synthesized from available preclinical studies.
In addition to its cytotoxic effects, this compound has been shown to induce apoptosis and inhibit cell invasion in SCLC cell lines, key hallmarks of anti-cancer activity.
In Vivo Efficacy
In a NCI-H446 xenograft mouse model, oral administration of this compound resulted in significant tumor growth inhibition (TGI).
| Treatment | Dosage | Tumor Growth Inhibition (%) |
| This compound (C3) | 12.5 mg/kg | 79.2 |
| 25 mg/kg | 84.8 |
Data from in vivo studies on this compound.
For comparison, historical data from preclinical studies on standard-of-care chemotherapies in SCLC xenograft models would be necessary for a complete benchmark.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate this compound.
Cell Viability Assay
SCLC cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using a CellTiter-Glo® luminescent cell viability assay, and IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis for CDK9 Degradation
SCLC cells were treated with this compound for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against CDK9 and a loading control (e.g., β-actin). The signal was detected using a chemiluminescence-based method to quantify the extent of CDK9 degradation.
Caption: Western Blot Experimental Workflow.
In Vivo Xenograft Study
Female BALB/c nude mice were subcutaneously inoculated with NCI-H446 SCLC cells. When tumors reached a palpable size, mice were randomized into vehicle and treatment groups. This compound was administered orally at the specified doses. Tumor volumes and body weights were measured regularly throughout the study. The tumor growth inhibition was calculated at the end of the study.
Future Outlook
This compound represents a promising, targeted therapeutic strategy for SCLC. Its novel mechanism of action and potent preclinical activity warrant further investigation, including head-to-head studies with standard-of-care chemotherapies and eventual clinical trials. The data presented in this guide provides a strong rationale for the continued development of this compound as a potential new treatment option for patients with SCLC.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC CDK9 Degrader-11
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like PROTAC CDK9 degrader-11 are paramount to ensuring laboratory safety and environmental protection. Due to its cytotoxic properties and high potency, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Adherence to stringent disposal protocols is crucial to mitigate risks of exposure and environmental contamination.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be familiar with the potential hazards of this compound. This compound is an orally active and cytotoxic agent that induces cell cycle arrest.[3] All handling, including weighing, solution preparation, and the initial stages of disposal, should be performed within a certified chemical fume hood to prevent the inhalation of airborne particles.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Disposal Protocol
The systematic disposal of this compound involves the segregation, collection, and proper labeling of all contaminated materials. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[2]
-
Waste Segregation : All items that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired product.
-
Contaminated laboratory supplies (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Used personal protective equipment (e.g., gloves).[1]
-
-
Waste Collection :
-
Solid Waste : Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste : All unused stock solutions and other liquid waste containing this compound should be collected in a separate, sealed, and shatter-resistant container.[1] It is advisable not to mix this waste with other solvent streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Container Labeling : Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[2] The label must include:
-
Storage : Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked and away from general lab traffic.
-
Spill Management :
-
For Liquid Spills : Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a suitable container for hazardous waste.[2]
-
The spill area should then be decontaminated with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.[2]
-
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[2] They will ensure that the waste is managed in compliance with all local, state, and federal regulations.[2]
Compound Data
The following table summarizes key information for this compound, underscoring the need for careful handling and disposal.
| Property | Value | Reference |
| Compound Name | This compound | [3] |
| CAS Number | 3039540-19-4 | [3][4] |
| Molecular Formula | C39H48Cl2N10O5 | [3] |
| Molecular Weight | 807.80 g/mol | [4] |
| Biological Activity | Orally active PROTAC CDK9 degrader with a DC50 of 1.09 nM. Exhibits cytotoxicity in small cell lung cancer (SCLC) cells. | [3] |
| Storage Temperature | -20℃ | [3] |
PROTAC Mechanism of Action
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to degrade specific target proteins.[5] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Workflow of PROTAC-mediated protein degradation.
References
Essential Safety and Operational Guide for PROTAC CDK9 Degrader-11
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC CDK9 degrader-11. It includes detailed operational and disposal plans, offering step-by-step procedural guidance to ensure laboratory safety and proper chemical handling.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on information for similar PROTAC molecules and general laboratory best practices for handling potent chemical compounds. It is imperative to supplement these recommendations with a thorough review of the compound-specific SDS, which should be requested from the supplier.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is recommended to avoid inhalation.
Engineering Controls:
-
All work with powdered or volatile forms of this compound should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and a safety shower.
General Handling and Hygiene:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas.
Storage and Disposal
Storage: this compound should be stored at -20°C for long-term stability.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2] The product is typically shipped on blue ice to maintain a cold chain.[1]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused material and its container must be disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant CDK9 degraders.
| Compound | DC50 (nM) | Cell Line | IC50 (nM) | Cell Line | E3 Ligase Ligand |
| This compound | 1.09 | - | - | SCLC cells | Cereblon |
| dCDK9-202 | 3.5 | TC-71 | 8.5 | TC-71 | CRBN |
| Compound 11 | 11.2 | TC-71 | - | - | CRBN |
| Compound 16 | 10.2 | TC-71 | - | - | CRBN |
| Compound 17 | 14.7 | TC-71 | - | - | CRBN |
| Compound 18 | 7.6 | TC-71 | - | - | CRBN |
| F3 (dual degrader) | 33 | PC-3 | - | - | - |
| THAL-SNS-032 | - | - | 50 | MOLT4 | Cereblon |
SCLC: Small Cell Lung Cancer
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Western Blot Analysis for CDK9 Degradation
This protocol outlines the steps to assess the dose- and time-dependent degradation of CDK9 protein following treatment with this compound.[3][4][5]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MV-4-11)
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the DC50.
-
For a time-course experiment, treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle-treated control (e.g., DMSO at a final concentration ≤ 0.1%).[6]
-
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent and capture the chemiluminescent signal.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate to allow the reaction to proceed.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the percentage of viable cells against the logarithm of the degrader concentration to determine the IC50 value.
-
Signaling Pathways and Workflows
The following diagrams illustrate the PROTAC-mediated degradation of CDK9 and the general experimental workflow.
Caption: PROTAC-mediated degradation of CDK9.
Caption: General experimental workflow for evaluating this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
